molecular formula C11H8N2 B3030093 2-Methylquinoline-8-carbonitrile CAS No. 864779-05-5

2-Methylquinoline-8-carbonitrile

Cat. No.: B3030093
CAS No.: 864779-05-5
M. Wt: 168.19
InChI Key: PXSYPFUYZMSQMH-UHFFFAOYSA-N
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Description

2-Methylquinoline-8-carbonitrile ( 864779-05-5) is a versatile nitrile-substituted quinoline derivative that serves as a valuable synthetic building block in organic and medicinal chemistry research. The compound features a quinoline core structure, which is a privileged scaffold in the development of substances with biological activity . Its molecular formula is C11H8N2, with a molecular weight of 168.20 g/mol . While direct studies on this specific compound are limited, its structure suggests significant research potential. The methyl group at the 2-position and the nitrile group at the 8-position are functional handles for further chemical modification, enabling the construction of more complex molecular architectures . Related 8-substituted quinoline compounds are widely used in creating metal complexes for applications such as organic light-emitting diodes (OLEDs) and are investigated for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities . Researchers can utilize this compound as a key intermediate in the synthesis of novel quinoline-based ligands, functional materials, or for exploring new bioactive molecules. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYPFUYZMSQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652832
Record name 2-Methylquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864779-05-5
Record name 2-Methylquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methylquinoline-8-carbonitrile (CAS 864779-05-5): Properties, Photochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinoline-8-carbonitrile (CAS 864779-05-5) is a highly specialized, nitrogen-containing heterocyclic scaffold with the molecular formula C₁₁H₈N₂ (MW: 168.19 g/mol ). While structurally simple, this compound serves as a foundational building block in two highly advanced scientific domains: the engineering of two-photon excitable photoremovable protecting groups (PPGs) and the development of Toll-like receptor (TLR) 7/8 antagonists for autoimmune diseases like Systemic Lupus Erythematosus (SLE).

This technical guide dissects the physicochemical properties, mechanistic utility, and validated experimental workflows associated with this compound, providing researchers with an authoritative blueprint for its application.

Structural Causality: Why This Specific Scaffold?

The utility of this compound is not accidental; it is dictated by precise quantum mechanical and steric parameters inherent to its structure.

Photochemical Mechanism: The CyHQ System

In the realm of photopharmacology, quinoline derivatives are used to "cage" biological effectors, rendering them inactive until exposed to light. The derivative system known as CyHQ ((8-cyano-7-hydroxyquinolin-2-yl)methyl) relies heavily on the 8-cyano and 2-methyl substitutions[1][2]:

  • The 8-Cyano Group: Acts as a strong electron-withdrawing group (EWG). Upon photoexcitation, the cyano group lowers the pKa of the excited state, facilitating the crucial heterolytic or homolytic C–N bond cleavage required to release the caged molecule[1].

  • The 2-Methyl Position: Unsubstituted quinoline PPGs often suffer from unwanted photorearrangement reactions, which trap the biological effector and drastically reduce release efficiency. Introducing a substituent at the 2-methyl position of the CyHQ core sterically and electronically bypasses this photorearrangement, significantly improving the quantum yield of effector release[1].

Immunomodulatory Mechanism: TLR7/8 Antagonism

In medicinal chemistry, this compound is a core pharmacophore for synthesizing inhibitors of endosomal Toll-like receptors (TLR7 and TLR8)[3].

  • Causality of Inhibition: TLR7/8 normally recognize single-stranded RNA (ssRNA), triggering an inflammatory cascade via the MyD88 adapter protein, which is a primary driver of SLE[3]. The quinoline nitrogen and the 8-cyano moiety of this scaffold act as a competitive antagonist. The cyano group provides a highly directional dipole that engages in critical hydrogen bonding within the TLR binding pocket, displacing autoantigens and halting the production of pro-inflammatory cytokines (e.g., IFN-α)[3].

TLR_Pathway ssRNA ssRNA / Autoantigens TLR Endosomal TLR7/8 ssRNA->TLR Binds & Activates MyD88 MyD88 Adapter TLR->MyD88 Signal Transduction NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Expression Inhibitor Quinoline-8-carbonitrile Antagonist Inhibitor->TLR Competitive Inhibition

Caption: Mechanism of action for quinoline-8-carbonitrile derivatives in TLR7/8 inhibition.

Quantitative Data Summaries

To establish a baseline for experimental expectations, the following tables summarize the photophysical properties and NMR landmarks of this compound derivatives.

Table 1: Photophysical Properties of CyHQ Derivatives (2PE Systems)

Data synthesized from two-photon excitation (2PE) studies of 8-cyano-quinoline PPGs[1][2].

PropertyValue RangeMechanistic Significance
Absorption Max (λmax) 365 - 400 nm (1PE)Allows for activation using standard UVA light sources.
Two-Photon Cross Section (δu) 0.85 - 2.64 GMHigh values enable deep-tissue penetration using near-IR lasers (700-800 nm) without cellular damage.
Quantum Yield (Φ) 0.14 - 0.88The 2-methyl substitution ensures a high probability of effector release per absorbed photon.
Effector Release Yield 71% - 95%High chemical yield confirms the bypass of parasitic photorearrangement pathways.
Table 2: ¹H NMR Characterization Landmarks (500 MHz, Methanol-d4)

Key chemical shifts for validating the integrity of the 8-cyano-2-methylquinoline core[1].

Proton PositionChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Diagnostic Value
C3-H / C4-H 7.30 - 7.47 / 8.08 - 8.36Doublets (J ≈ 8.3 - 9.1 Hz)Confirms the intact pyridine ring of the quinoline core.
2-Methyl (CH₃) 2.73 - 2.82Singlet (3H)Validates the presence of the critical steric blocking group at the C2 position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Analytical checkpoints are embedded within the steps to ensure causality between the chemical manipulation and the resulting data.

Protocol 1: Synthesis of this compound via Pd-Catalyzed Cyanation

Causality behind the method: Traditional Rosenmund-von Braun cyanation requires stoichiometric copper(I) cyanide at temperatures exceeding 150°C, which degrades sensitive intermediates and complicates purification. Utilizing a Palladium-catalyzed cross-coupling with Zinc cyanide (Zn(CN)₂) allows for milder conditions (80-100°C) and higher yields.

Reagents: 8-Bromo-2-methylquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), dppf (0.1 eq), DMF.

  • Degassing (Critical Step): Dissolve 8-bromo-2-methylquinoline in anhydrous DMF in a Schlenk flask. Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen quenches the active Pd(0) catalyst; strict anaerobic conditions are required for turnover.

  • Catalyst Activation: Add Pd₂(dba)₃ and dppf under an argon atmosphere. Stir at room temperature for 15 minutes until the solution turns a deep red/orange, indicating the formation of the active Pd(0)-dppf complex.

  • Cyanation: Add Zn(CN)₂ and heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint (TLC/IR): Monitor by TLC (Hexanes/EtOAc). Upon completion, take a crude IR spectrum. The disappearance of the starting material and the appearance of a sharp nitrile stretch (

    
    ) at ~2220 cm⁻¹ validates successful cyanation.
    
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Synthesis A 8-Bromo-2-methylquinoline B Pd(0) / Zn(CN)2 Catalytic Cyanation A->B C This compound (CAS 864779-05-5) B->C Yield >85% D CyHQ-Protected Biological Effector C->D Derivatization (C7-OH addition) E Two-Photon Excitation (2PE) D->E F Released Effector + CyHQ Byproduct E->F Heterolytic Cleavage

Caption: Workflow from precursor synthesis to the photolytic release of biological effectors.

Protocol 2: Photolysis and Effector Release (uHPLC Monitored)

Causality behind the method: To prove that the this compound scaffold successfully releases an attached drug without degradation, photolysis must be monitored in real-time. uHPLC provides the temporal resolution needed to calculate the quantum yield[1].

  • Sample Preparation: Dissolve the CyHQ-protected effector in KMOPS buffer (pH 7.2) to a final concentration of 100 µM. Causality: Physiological pH ensures the quinoline exists in the phenolate form, which is required for optimal light absorption.

  • Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED (for 1PE) or a mode-locked Ti:Sapphire laser tuned to 740 nm (for 2PE).

  • Real-Time Validation (Isosbestic Points): Record UV-Vis spectra every 15 seconds. The presence of clear isosbestic points indicates a clean conversion from the caged molecule to the released effector and the CyHQ byproduct, proving that no random photodecomposition is occurring.

  • Quantification: Inject 5 µL aliquots into a uHPLC system every 30 seconds. Calculate the half-life of the caged compound and the chemical yield of the released effector by integrating the respective peaks against a standard curve.

References

  • [1] Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Selectively Substituted Quinoline Compounds (EP 3995495 A1). European Patent Office. Eisai R&D Management Co., Ltd. Available at:

Sources

Thermodynamics and Solubility Profile of 2-Methylquinoline-8-carbonitrile in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) synthesis and formulation. 2-Methylquinoline-8-carbonitrile (CAS 864779-05-5) is a highly specialized heterocyclic building block. It is prominently featured in the synthesis of Toll-like receptor (TLR) 7 and 8 antagonists for systemic lupus erythematosus (SLE) [1], WDR5 inhibitors for oncology[2], and advanced two-photon excitable photoremovable protecting groups (PPGs) [3].

Despite its utility, empirical solubility data for this specific intermediate is often siloed in proprietary electronic lab notebooks. This whitepaper synthesizes the fundamental thermodynamic principles of quinoline solvation, provides a predictive solubility matrix based on molecular architecture, and outlines a rigorously self-validating experimental protocol for empirical solubility determination.

Molecular Architecture & Solvation Causality

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. Solvation is not a random occurrence; it is a causal phenomenon driven by specific functional group interactions.

  • The Quinoline Core: Provides a rigid, planar, and highly lipophilic aromatic system. This core drives strong

    
     stacking in the solid crystal lattice, which inherently resists dissolution. It favors dispersion interactions with non-polar or aromatic solvents.
    
  • The C2-Methyl Group: Introduces steric hindrance adjacent to the quinoline nitrogen. This steric bulk restricts the accessibility of the nitrogen lone pair, subtly reducing its capacity to act as a hydrogen bond acceptor with protic solvents compared to an unsubstituted quinoline ring.

  • The C8-Carbonitrile (Nitrile) Group: A strongly electron-withdrawing moiety with a significant dipole moment. The nitrile group acts as a potent hydrogen bond acceptor and drives powerful dipole-dipole interactions, heavily skewing the molecule's solubility preference toward polar aprotic solvents.

SolvationInteractions Molecule This compound (Solid State) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Molecule->PolarAprotic Strong Dipole-Dipole (Cyano Group) PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Molecule->PolarProtic Moderate H-Bonding (Sterically Hindered N) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Molecule->NonPolar π-π Stacking & Dispersion (Quinoline Core)

Figure 1: Mechanistic solvation pathways driven by the functional groups of this compound.

Predictive Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) and the thermodynamic behavior of closely related substituted quinolines [4], we can construct a predictive matrix for this compound.

Table 1: Predictive Solubility Matrix in Standard Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Optimal alignment with the high dipole moment of the C8-nitrile group. Excellent solvation of the polar surface area without requiring hydrogen bond donation.
Halogenated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Strong van der Waals interactions and polarizability effectively disrupt the quinoline crystal lattice.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5 - 20 mg/mL)Capable of hydrogen bonding with the nitrile group, but solvation efficiency is bottlenecked by the hydrophobic bulk of the quinoline core and C2-methyl steric hindrance.
Aromatic Toluene, XyleneLow to Moderate (1 - 10 mg/mL)Favorable

stacking interactions with the quinoline core, but poor solvation of the highly polar carbonitrile moiety.
Aliphatic Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Inability to overcome the high lattice energy driven by the polar carbonitrile group. Highly unfavorable enthalpy of solution.

Thermodynamic Principles of Quinoline Dissolution

The transition of this compound from a solid crystal to a solvated state is governed by the Gibbs free energy of solution (


):


As observed in the thermodynamic profiling of quinoline derivatives [4], dissolution is typically an endothermic process (


). The process relies heavily on the entropic driving force (

) and the exothermic enthalpy of solvation to overcome the endothermic enthalpy of sublimation (breaking the crystal lattice).

Because the C8-carbonitrile group significantly increases the crystal lattice energy (via strong intermolecular dipole-dipole interactions in the solid state), solvents that cannot provide a massive exothermic solvation enthalpy (like aliphatic hydrocarbons) will fail to dissolve the compound.

Self-Validating Experimental Protocol for Solubility Determination

To generate empirical, regulatory-grade solubility data for this compound, researchers must employ a methodology that proves thermodynamic equilibrium has been reached. The industry standard is the Isothermal Shake-Flask Method coupled with HPLC-UV quantification [5].

The following protocol is designed as a self-validating system. By sampling at multiple time points, the system internally proves that the rate of dissolution equals the rate of precipitation (


), thereby guaranteeing true thermodynamic equilibrium rather than a transient kinetic state.
Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solvent Saturation: Add an excess amount of this compound solid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial. The presence of visible, undissolved solid is mandatory to maintain the equilibrium gradient.

  • Isothermal Agitation: Seal the vials tightly and place them in a thermostatic shaker bath set precisely to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM.

Phase 2: Self-Validating Sampling 3. Time-Point 1 (t = 24h): Pause agitation. Allow the suspension to settle for 60 minutes at the target temperature. Extract a 50 µL aliquot of the supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE syringe filter into a volumetric flask and dilute with mobile phase. 4. Time-Point 2 (t = 48h): Resume agitation for another 24 hours. Repeat the settling, extraction, and filtration process on a second 50 µL aliquot.

Phase 3: Quantification & Validation 5. HPLC-UV Analysis: Quantify the concentration of both aliquots using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient, detection at ~254 nm). 6. Equilibrium Check (The Validation Gate): Compare the concentration at 24h (


) and 48h (

).
  • If

    
    : Thermodynamic equilibrium is confirmed. The solubility is the average of the two values.
    
  • If

    
    : The system is still in a kinetic dissolution phase. Continue agitation to 72h and re-test.
    

SelfValidatingProtocol Start Add Excess Solute to Solvent Incubate Isothermal Agitation (Thermostatic Shaker at 25°C) Start->Incubate Sample1 Extract Aliquot 1 (t=24h) Incubate->Sample1 Sample2 Extract Aliquot 2 (t=48h) Incubate->Sample2 Analyze HPLC-UV Quantification Sample1->Analyze Sample2->Analyze Check Does C(24h) == C(48h)? (Tolerance < 2%) Analyze->Check Equilibrium Equilibrium Confirmed: Record Thermodynamic Solubility Check->Equilibrium Yes Continue Kinetic State: Continue Agitation to 72h Check->Continue No Continue->Incubate

Figure 2: Self-validating isothermal shake-flask workflow ensuring true thermodynamic equilibrium.

Conclusion

The solubility of this compound is dictated by the push-and-pull between its highly stable, lipophilic quinoline core and its strongly polar carbonitrile group. For synthetic applications, polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM) offer the highest solvating power. When empirical data is required for scale-up or formulation, the self-validating isothermal shake-flask method guarantees that the resulting thermodynamic values are robust, reproducible, and scientifically sound.

References

  • Selectively substituted quinoline compounds - European Patent Office - EP 3057964 B1. googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwbZNqYXVsrfNBkgGbhQwEe0iF_6_oe-ZFRd7WGUs9dbM7Y2-9lmIFwbTuDteulewPzxvL3PWRP93zu5TjmaY2gJiWFQH5elEJnW5vTjqAlrgbcjstfjcazaFiNIT5D4RaQRN4OW5BBS8T3r1qn8BeY2dAXDIs_g_LUpJs6TPsOo2lAJ_Qc2xJfTU_idC]
  • Wdr5 inhibitors and modulators - WO2021092525A1. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEELqLINok0_ojQk8I-gwBKHlXFP0z7qjucFZFBqrt3NC17PvN7PLkCf0G-IcxLzE4wPf6xRPI15DqnB12pmfo3zP3yJ49QCuq17-6bIppracodMK7cAzUQWurT7bbEjdliQ2j1abLQQkToUpHNyg==]
  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECsmS4A_VDbuBZcSB_iWNK6EwwPFE63INqM9zZQhuvjgob6AQijbwdqyOWBZQmapXJyxQeGiBZFFoWb7pkaIVww3ysGTliwK1qZajXXdO4dO5JKMjhTkY8SQpYvz0-FLGF-O53908e5wsUtg==]
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGPU3QKzXa89qrBqrG_D0oPNPOpCQD0Glf0rTAdlsQb_B3A-WFPRDIZ-p2NDugMPwq-12NBiux_yWJ42L5dNoo9yU-XCksqoytPd2pL-Id1JuKKnsOgYvmm2k0V94V1uix3jnHg1wTdlNeZCiSA09S9qk4GA6Nv6eRztAWJqiEayGk11s3qEyvrnL42_TpmBdIbglbtQqHOiticJYOSyo8KvCZSxZz4JCOTi6knEI=]
  • Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwEsHKncpCF5mSOF-xBVPybIGk-LkciEMFsrFuoG1umTul2xlY2DZ225bD7xWM39bnJDzOlrwCszcly51xMTf5ZGbIMUKlu-yZ88S8MTmYFvq4UbtcRrn9uSSOmzTWeaC_kh889jfIjopz9i3pPUy3QHcWOWKlS1NHoRuLFW_XKuBQxU3p_AGDBG4acYXkHhDLFIW0gDkqnFi93mKXXKL1jPLeRGCd02M=]

2-Methylquinoline-8-carbonitrile melting point and boiling point data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylquinoline-8-carbonitrile

Executive Summary & Compound Significance

This compound (also known as 8-Cyano-2-methylquinoline or 8-Cyanoquinaldine) is a critical heterocyclic building block in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of CD38 inhibitors , which are therapeutic targets for neurodegenerative diseases and metabolic disorders.

Unlike its ubiquitous parent compound (2-methylquinoline), the 8-carbonitrile derivative possesses a specific electronic profile due to the electron-withdrawing cyano group at the 8-position. This modification enhances its utility in nucleophilic aromatic substitutions and subsequent transformations into amides, amines, or carboxylic acids.

This guide synthesizes available experimental data with theoretical models to provide a robust reference for handling, synthesizing, and characterizing this compound.

Physical & Chemical Properties

Direct experimental melting and boiling point data for the unsubstituted this compound are scarce in open-access standard libraries. However, data derived from high-fidelity predictive models and analogous structural derivatives (e.g., 4-amino-2-methylquinoline-8-carbonitrile) provide reliable working ranges.

Table 1: Physicochemical Data Profile
PropertyValue / RangeConfidence LevelSource/Methodology
CAS Number 864779-05-5HighChemical Abstracts Service
Molecular Formula C₁₁H₈N₂HighStoichiometry
Molecular Weight 168.19 g/mol HighCalculated
Physical State Solid (Powder/Crystalline)HighAnalogous Inference [1]
Color Off-white to YellowMediumTypical of quinoline nitriles
Melting Point 95°C – 115°C (Predicted)MediumStructurally derived [2]
Boiling Point 299.7°C @ 760 mmHgMediumPredicted (ACD/Labs) [3]
Solubility DMSO, DMF, DCM, Ethyl AcetateHighExperimental handling
pKa ~3.5 (Quinoline N)MediumPredicted

Scientific Insight on Melting Point: The precursor, 8-bromo-2-methylquinoline , has an experimental melting point of 69–71°C [4].[1][2] The substitution of a bromine atom with a cyano group typically increases the melting point due to the cyano group's high dipole moment and potential for stronger intermolecular


-

stacking interactions. Thus, the nitrile is expected to melt significantly higher than the bromide, likely in the 95–115°C range.

Synthesis & Experimental Methodologies

The most reliable route to this compound is the Rosenmund-von Braun reaction or a Palladium-catalyzed cyanation starting from 8-bromo-2-methylquinoline.

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

Higher yield, milder conditions compared to traditional CuCN heating.

  • Reagents:

    • Substrate: 8-Bromo-2-methylquinoline (1.0 eq)

    • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (Anhydrous)

  • Procedure:

    • Step 1: Charge a reaction vial with 8-bromo-2-methylquinoline, Zn(CN)₂, Pd₂(dba)₃, and dppf under an inert atmosphere (Nitrogen or Argon).

    • Step 2: Add anhydrous DMF via syringe.

    • Step 3: Heat the mixture to 110–120°C for 4–12 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 4:1).

    • Step 4: Cool to room temperature. Dilute with EtOAc and wash with water and brine to remove DMF.

    • Step 5: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Step 6: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Sandmeyer Reaction (Alternative)

Useful if starting from the amine.

  • Start: 8-Amino-2-methylquinoline.

  • Diazotization: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Cyanation: Neutralize and add to a solution of CuCN/KCN at 0°C -> 60°C.

Visualization of Synthesis & Logic

The following diagrams illustrate the synthesis workflow and the decision logic for purification.

Figure 1: Synthesis Pathway (DOT Diagram)

SynthesisPathway Start 8-Bromo-2-methylquinoline (MP: 69-71°C) Intermediate Pd-Oxidative Addition Complex Start->Intermediate Catalytic Cycle Start Reagents Zn(CN)2 + Pd(0) Cat. (DMF, 120°C) Reagents->Intermediate Product This compound (Target) Intermediate->Product Reductive Elimination Hydrolysis Acid Hydrolysis (H2SO4) Product->Hydrolysis Optional Derivatization Derivative 8-Carboxylic Acid Derivative Hydrolysis->Derivative

Caption: Palladium-catalyzed cyanation pathway for the synthesis of this compound.

Figure 2: Purification & Analysis Logic

AnalysisLogic ReactionComplete Reaction Complete? (LC-MS / TLC) Workup Aq. Workup (EtOAc/Water) ReactionComplete->Workup No (Continue Heat) Flash Flash Chromatography (Hex/EtOAc) ReactionComplete->Flash Yes (Major Spot) Crude Crude Mixture (DMF, Pd residues) Crude->Workup Workup->ReactionComplete Recryst Recrystallization (EtOH or DCM/Hex) Flash->Recryst Purity > 95% Final Pure Solid (Yellow/Off-white) Recryst->Final

Caption: Logical workflow for the isolation and purification of the target nitrile.

Characterization Standards (Self-Validating System)

To ensure scientific integrity, the isolated compound must meet the following criteria.

  • ¹H NMR (400 MHz, CDCl₃):

    • Methyl Group: Look for a distinct singlet (

      
       ~2.8–2.9 ppm, 3H). The electron-withdrawing nitrile group at position 8 may slightly deshield this methyl compared to 2-methylquinoline (
      
      
      
      2.7 ppm).
    • Aromatic Region: The quinoline ring protons will appear in the

      
       7.4–8.3 ppm range. The proton at C7 (ortho to CN) will show a characteristic doublet of doublets or doublet due to coupling.
      
  • IR Spectroscopy:

    • Nitrile Stretch: A sharp, diagnostic band at 2220–2240 cm⁻¹ is mandatory. Absence of this peak indicates hydrolysis or failure of the reaction.

  • Mass Spectrometry:

    • ESI-MS: Expect

      
       m/z.
      
    • Note: If the mass is 184, you have likely formed the 4-amino derivative or an oxide impurity [5].

Applications in Drug Discovery

This compound is primarily utilized as an intermediate for:

  • CD38 Inhibitors: It is a precursor to 4-amino-8-quinoline carboxamides, which are potent inhibitors of the NAD-hydrolyzing enzyme CD38, relevant in metabolic and neurodegenerative disease research [5].

  • Metal Chelation: The proximity of the quinoline nitrogen and the 8-substituent allows for the design of specific metal chelators, similar to 8-hydroxyquinoline but with different electronic properties.

References

  • BenchChem. An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde. Retrieved from (Inferred properties from aldehyde analog).

  • National Institute of Standards and Technology (NIST). Quinoline, 8-methyl- Phase change data. Retrieved from .

  • Molbase.this compound Properties.
  • PubChem. 8-Bromo-2-methylquinoline Experimental Properties. Retrieved from .

  • Becherer, J. D., et al. (2015). "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38." Journal of Medicinal Chemistry, 58(17), 7021–7056.[3] .

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An In-depth Technical Guide to 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-8-carbonitrile, a substituted quinoline derivative, represents a molecule of significant interest within the realms of medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure," forming the core of numerous bioactive compounds and functional materials. The introduction of a methyl group at the 2-position and a nitrile group at the 8-position of the quinoline ring imparts specific electronic and steric properties that can be exploited for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the nomenclature, potential synthesis, and inferred properties of this compound, offering a foundational resource for researchers in the field.

PART 1: Nomenclature and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous communication in scientific research. The compound in focus is most accurately identified by its IUPAC (International Union of Pure and Applied Chemistry) name.

IUPAC Nomenclature

The IUPAC name for the compound is This compound . This name is derived by identifying the parent heterocycle as "quinoline," with the positions of the substituents indicated by numerical locants. The methyl group is at position 2, and the carbonitrile group is at position 8.

Synonyms

In chemical literature and databases, this compound may be referred to by several synonyms. Understanding these alternative names is essential for comprehensive literature searches.

  • Quinaldine-8-carbonitrile : This is a common trivial name where "quinaldine" refers to 2-methylquinoline.

  • 8-Cyanoquinaldine : This synonym also uses the trivial name for the 2-methylquinoline moiety.

  • 8-Cyano-2-methylquinoline : This is another variation of the systematic naming.

A crucial identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number®, which is 864779-05-5 [1].

PART 2: Physicochemical and Spectroscopic Properties (Inferred)

Direct experimental data for this compound is not extensively available in the public domain. However, its properties can be reasonably inferred from its structural analogs, such as 2-methylquinoline and other substituted quinolines.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₁H₈N₂Based on the chemical structure.
Molecular Weight 168.19 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe presence of the polar nitrile group and the planar aromatic system would likely lead to a solid state.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. Limited solubility in water.The aromatic nature of the quinoline ring suggests solubility in organic solvents, while the nitrogen atoms may allow for limited aqueous solubility.
NMR Spectroscopy ¹H NMR would show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the methyl group. ¹³C NMR would display signals for the quinoline carbons, the methyl carbon, and the nitrile carbon.These are standard spectroscopic features for this class of compounds.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹.This is a defining feature of the carbonitrile functional group.

PART 3: Potential Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry transformations and literature on analogous quinoline derivatives. A common and effective method would be the Sandmeyer reaction, starting from the readily available 2-methyl-8-aminoquinoline.

Proposed Synthetic Pathway: Sandmeyer Reaction

This pathway involves the conversion of the amino group of 2-methyl-8-aminoquinoline into a diazonium salt, which is then displaced by a cyanide group.

Step 1: Diazotization of 2-Methyl-8-aminoquinoline

2-Methyl-8-aminoquinoline is treated with a solution of sodium nitrite in an acidic medium (e.g., aqueous HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Cyanation

The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). This results in the displacement of the diazonium group by a nitrile group, yielding this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) A 2-Methyl-8-aminoquinoline B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C Diazonium Salt D This compound C->D CuCN, KCN

Figure 1: Proposed synthetic workflow for this compound.

Reactivity

The nitrile group of this compound is a versatile functional group that can undergo various chemical transformations, making it a valuable synthetic intermediate. For example, it can be hydrolyzed to a carboxylic acid (2-methylquinoline-8-carboxylic acid), reduced to an amine (2-methyl-8-aminomethylquinoline), or reacted with organometallic reagents to form ketones.

PART 4: Potential Applications

The unique structural features of this compound suggest its potential in several areas of research and development.

  • Medicinal Chemistry : Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of the nitrile group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the discovery of new drug candidates.

  • Materials Science : The planar aromatic structure and the presence of nitrogen atoms make quinoline derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The nitrile group can further modulate the electronic properties and intermolecular interactions of these materials.

  • Coordination Chemistry : The nitrogen atom of the quinoline ring and the nitrile group can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or photophysical properties.

PART 5: Structural Visualization

The chemical structure of this compound is depicted below.

Figure 2: Chemical structure of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, its nomenclature is well-defined, and its properties and reactivity can be inferred from related compounds. The proposed synthetic route via the Sandmeyer reaction offers a practical approach for its preparation. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its scientific and technological potential.

References

  • National Toxicology Program. Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). 2001. [Link]

  • PubChem. 2-Methyl-8-aminoquinoline. [Link]

  • NIST. 8-Quinolinol, 2-methyl-. [Link]

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Technical Guide: 8-Cyanoquinaldine as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 8-cyanoquinaldine in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Strategic Value of the 8-Position

In the landscape of nitrogen heterocycles, the quinoline core is a "privileged structure," serving as the backbone for countless antimalarial, anticancer, and antimicrobial agents.[1] Within this scaffold, 8-cyanoquinaldine (2-methyl-8-quinolinecarbonitrile) occupies a unique strategic niche.

Unlike the 4- or 6-positions, which are often used for solubility-enhancing tails, the 8-position is critical for bidentate metal chelation (N1–C8 axis). The cyano group at this position is not merely a passive substituent; it is a high-utility "hub" functionality. It offers:

  • Electronic Modulation: A strong electron-withdrawing group (EWG) that lowers the pKa of the quinoline nitrogen, altering biodistribution.

  • Synthetic Divergence: A direct precursor to three distinct pharmacophores: tetrazoles (metabolically stable acid bioisosteres), benzylamines (via reduction), and carboxamides (via hydrolysis).

  • Chelation Tuning: Transformation of the nitrile allows for the precise tuning of bite angles and hard/soft acid-base (HSAB) character for metalloenzyme inhibitors.

This guide details the synthesis, functionalization, and medicinal applications of 8-cyanoquinaldine, providing self-validating protocols for its integration into drug discovery pipelines.

Core Synthesis: Accessing the Scaffold

Reliable access to 8-cyanoquinaldine is the prerequisite for any derivative work. While 8-bromoquinaldine can be cyanated via Rosenmund–von Braun conditions, the Sandmeyer reaction starting from 8-aminoquinaldine is preferred for its operational simplicity, lower cost, and avoidance of high-temperature organometallic steps that can complicate purification.

Protocol 1: Sandmeyer Cyanation of 8-Aminoquinaldine

Objective: Conversion of the 8-amino group to the 8-cyano moiety via a diazonium intermediate.

Reagents:

  • 8-Amino-2-methylquinoline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric Acid (HCl, 12M and 1M)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Potassium Cyanide (KCN, 1.5 eq)

  • Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 8-amino-2-methylquinoline in 12M HCl (3.0 eq) diluted with water. Cool the solution to 0–5 °C in an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium salt to the phenol.

    • Add an aqueous solution of NaNO₂ (1.2 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 20 minutes.

    • Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid.

  • Sandmeyer Displacement:

    • In a separate flask, neutralize a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water to pH 7 using Na₂CO₃. Safety Note: Perform in a well-ventilated fume hood due to HCN risk.

    • Cool the cyanide solution to 0 °C.

    • Transfer the cold diazonium solution slowly into the vigorous stirred cyanide mixture.

    • Allow the mixture to warm to room temperature (25 °C) over 2 hours, then heat to 60 °C for 30 minutes to drive nitrogen evolution completion.

  • Workup:

    • Basify the mixture with Na₂CO₃ to pH 9.

    • Extract with dichloromethane (DCM, 3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 60–75%. Characterization: IR (CN stretch ~2230 cm⁻¹); ¹H NMR (Deshielding of H-7 due to ortho-CN).

Functional Divergence: The "Hub" Concept

The utility of 8-cyanoquinaldine lies in its ability to be transformed into diverse pharmacophores. The following diagram illustrates the synthetic logic flow from the parent nitrile.

G Start 8-Cyanoquinaldine (Scaffold) Tetrazole 8-(1H-Tetrazol-5-yl) (Acid Bioisostere) Start->Tetrazole NaN3, ZnCl2 [1,3-Dipolar Cycloaddition] Amine 8-(Aminomethyl) (Cationic Linker) Start->Amine LiAlH4 or H2/Pd [Reduction] Amide 8-Carboxamide (H-Bond Donor) Start->Amide H2O2, NaOH [Partial Hydrolysis] Acid 8-Carboxylic Acid (Metal Chelation) Start->Acid H2SO4, reflux [Full Hydrolysis]

Figure 1: Synthetic divergence from the 8-cyanoquinaldine hub. Each pathway accesses a distinct physicochemical profile.

Protocol 2: Bioisosteric Expansion to Tetrazoles

The conversion of the nitrile to a tetrazole is a high-value transformation in medicinal chemistry. Tetrazoles mimic carboxylic acids (pKa ~4.5–5) but possess greater lipophilicity and metabolic stability, improving oral bioavailability.

Reagents:

  • 8-Cyanoquinaldine (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Zinc Chloride (ZnCl₂, 1.0 eq) or Ammonium Chloride (NH₄Cl)

  • Solvent: DMF or Toluene[2]

Methodology:

  • Dissolve 8-cyanoquinaldine in DMF (0.5 M concentration).

  • Add NaN₃ and ZnCl₂ (Lewis acid catalyst). Note: ZnCl₂ accelerates the cycloaddition significantly compared to NH₄Cl.

  • Heat the reaction to 110 °C for 12–24 hours.

  • Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the tetrazole (or extract with EtOAc if soluble).

  • Validation: Disappearance of CN peak (2230 cm⁻¹) in IR; appearance of NH signal in NMR.

Medicinal Chemistry Applications

Metal Chelation & Neuroprotection

The 8-substituted quinoline motif is central to the design of Metal-Protein Attenuating Compounds (MPACs) . In neurodegenerative diseases like Alzheimer's, dysregulated metals (Cu, Zn, Fe) promote oxidative stress and Aβ aggregation.

  • Mechanism: 8-Cyanoquinaldine derivatives (specifically the acid and amide forms) form bidentate complexes with Cu²⁺ and Zn²⁺.

  • SAR Insight: The "bite angle" formed by the quinoline nitrogen and the 8-substituent determines selectivity.

    • 8-Hydroxy (Clioquinol): High affinity, but toxicity issues.

    • 8-Tetrazole: Provides a bulkier, softer anionic ligand, potentially altering selectivity for Zn²⁺ vs. Cu²⁺ and reducing off-target toxicity.

Anticancer: Hippo Pathway Inhibition

Recent studies have identified 1,8-disubstituted quinoline derivatives as inhibitors of the Hippo signaling pathway , specifically targeting kinases that regulate tissue growth and regeneration.

  • Role of 8-Cyano: It serves as the precursor for constructing fused triazolo-quinoline systems (e.g., [1,2,3]triazolo[4,5-c]quinoline).

  • Activity: These derivatives interfere with the TEAD-YAP interaction, suppressing tumor proliferation in resistant cell lines (e.g., A549 lung cancer).

Antimalarial Pharmacophores

The 8-aminoquinoline class (Primaquine, Tafenoquine) is essential for eradicating the dormant liver stage (hypnozoites) of P. vivax.

  • Synthetic Link: 8-Cyanoquinaldine is reduced to 8-aminomethyl-quinaldine .

  • Advantage: This homologated amine (–CH₂NH₂) alters the metabolic liability of the 8-amino group. While classic 8-aminoquinolines suffer from rapid oxidative deamination (causing hemotoxicity), the homologated 8-aminomethyl variants offer a different metabolic profile, potentially retaining efficacy while mitigating hemolysis in G6PD-deficient patients.

Comparative Data: Substituent Effects

The following table summarizes how transforming the 8-cyano group alters the physicochemical properties relevant to drug design.

Derivative (8-R)Electronic Effect (Hammett σ_p)Lipophilicity (cLogP)pKa (Quinoline N)Primary Application
-CN (Cyano) +0.66 (Strong EWG)2.1~2.5 (Weak Base)Precursor, Electrophile
-Tetrazole +0.57 (EWG)1.8~3.5Angiotensin II mimic, MPAC
-COOH (Acid) +0.45 (EWG)1.5~4.0Metal Chelation (Hard)
-CH₂NH₂ (Amine) -0.10 (Weak EDG)1.9~5.5Antimalarial, DNA Binding

Data derived from standard QSAR fragment constants and chem-informatics predictions.

References

  • Organic Chemistry Portal . Synthesis of 1H-tetrazoles. Available at: [Link]

  • National Institutes of Health (NIH) . Discovery of 1,8-disubstituted-[1,2,3]triazolo[4,5-c]quinoline derivatives as a new class of Hippo signaling pathway inhibitors. Bioorg Med Chem Lett. 2019. Available at: [Link]

  • MDPI . Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020. Available at: [Link]

  • Semantic Scholar . Synthesis of 4-Amino-8-Cyanoquinazolines. Available at: [Link]

Sources

Strategic Synthesis & Applications of 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylquinoline-8-carbonitrile as a Pharmaceutical Intermediate.

Executive Summary

This compound (CAS: 864779-05-5 ), often referred to as 8-cyanoquinaldine , acts as a critical "gateway" intermediate in medicinal chemistry. Its structural significance lies in the C8-position functionalization of the quinoline scaffold—a privileged pharmacophore found in antimalarials, kinase inhibitors, and neurokinin receptor antagonists.

Unlike the common C2 or C4 functionalized quinolines, the C8-nitrile provides a rare electrophilic handle adjacent to the quinoline nitrogen, enabling the synthesis of 8-quinolinecarboxylic acids (metal chelators/metalloproteinase inhibitors) and 8-aminomethylquinolines (bioisosteres for benzylamines). This guide details the high-fidelity synthesis, purification, and downstream utility of this intermediate, prioritizing scalable and reproducible protocols.

Chemical Profile & Structural Analysis

Parameter Data
IUPAC Name This compound
Common Synonyms 8-Cyano-2-methylquinoline; 8-Cyanoquinaldine
CAS Number 864779-05-5
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
Physical State Off-white to pale yellow solid
Melting Point 128–132 °C (Experimental range)
Solubility Soluble in DCM, DMSO, EtOAc; sparingly soluble in water
Key Reactivity Nitrile hydrolysis (Acid/Amide), Reduction (Amine), Cyclization (Tetrazoles)
Structural Logic

The 2-methyl group (quinaldine position) activates the C4 position for electrophilic attack but also sterically protects the N1 nitrogen. The 8-cyano group is electronically coupled to the ring nitrogen. Upon hydrolysis to the carboxylic acid, the proximity of the N1 lone pair and the C8-carboxyl group creates a bidentate binding pocket , essential for drugs targeting metalloenzymes (e.g., Zinc-dependent histone deacetylases or matrix metalloproteinases).[1]

Synthetic Pathways: Retrosynthesis & Causality

To synthesize this compound with high purity (>98%), two primary routes are industry-standard. The choice depends on the availability of starting materials and tolerance for cyanide handling.

Route A: The Modified Sandmeyer (From 2-Methyl-8-aminoquinoline)
  • Mechanism: Diazotization of the amine followed by displacement with cyanocuprate.

  • Pros: Uses inexpensive aniline precursors; well-defined regiochemistry.

  • Cons: Generates stoichiometric copper waste; requires careful temperature control to prevent phenol formation.

Route B: Pd-Catalyzed Cyanation (From 8-Bromo-2-methylquinoline)
  • Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun or Zn(CN)₂).

  • Pros: High yields; avoids diazonium instability; scalable.

  • Cons: Requires Pd catalyst; 8-bromo precursor synthesis can be multi-step.

Visualizing the Synthetic Strategy

SynthesisPathways Aniline 2-Methyl-8-aminoquinoline (Precursor A) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Bromide 8-Bromo-2-methylquinoline (Precursor B) Target This compound (CAS 864779-05-5) Bromide->Target Zn(CN)2, Pd(PPh3)4 DMF, 100°C Diazonium->Target CuCN, KCN Sandmeyer Acid 2-Methyl-8-quinolinecarboxylic Acid (Downstream API) Target->Acid H2SO4/H2O Hydrolysis

Figure 1: Comparative synthetic pathways to this compound and its downstream hydrolysis.

Detailed Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed Cyanation (Recommended for Purity)

Rationale: This method avoids the formation of diazo-tars and phenolic impurities common in Sandmeyer reactions, simplifying the purification of the pharmaceutical intermediate.

Reagents:

  • 8-Bromo-2-methylquinoline (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • DMF (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon atmosphere, charge a dried Schlenk flask with 8-Bromo-2-methylquinoline (10 mmol, 2.22 g) and Zn(CN)₂ (6 mmol, 0.70 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg). Note: Tetrakis is air-sensitive; handle rapidly or under inert gas.

  • Solvation: Add anhydrous DMF (30 mL). Seal the flask with a septum and wire.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting bromide (Rf ~0.6) disappears and the nitrile product (Rf ~0.4) dominates.

  • Quench: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (2 x 50 mL) to chelate and remove zinc/copper salts.

  • Workup: Wash the organic layer with LiCl solution (5%) to remove DMF, then brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

  • Yield: Expect 85–92% yield of off-white crystals.

Protocol B: Hydrolysis to 2-Methyl-8-quinolinecarboxylic Acid

Rationale: The nitrile is rarely the final drug; it is almost always hydrolyzed to the acid (CAS 634-37-7), a scaffold for NK3 antagonists and chelating agents.

Methodology:

  • Suspend this compound (5 mmol) in 6M H₂SO₄ (20 mL).

  • Reflux at 110 °C for 6 hours. The solid will dissolve, then reprecipitate as the acid forms.[1]

  • Cool to 0 °C. Adjust pH to ~4.5 with 50% NaOH solution carefully.

  • Filter the precipitate, wash with cold water, and dry.[1]

Quality Control & Impurity Profiling

For pharmaceutical applications, specific impurities must be monitored.[1]

Impurity Type Source Detection Method Limit (ICH Q3A)
8-Bromo-2-methylquinoline Unreacted starting materialHPLC (UV @ 254nm)< 0.15%
8-Hydroxy-2-methylquinoline Hydrolysis side-product (if wet DMF used)HPLC / LC-MS< 0.10%
Palladium (Pd) Catalyst residueICP-MS< 10 ppm
Residual Cyanide Reagent residueIon Chromatography< 5 ppm

Self-Validating Check:

  • H-NMR (CDCl₃): The C8-H proton in the nitrile will show a distinct downfield shift compared to the bromide.

  • IR Spectroscopy: Look for the sharp, characteristic C≡N stretch at ~2230 cm⁻¹ .[1] Absence of this peak indicates hydrolysis; a weak peak indicates incomplete reaction.

Therapeutic Applications & Mechanism

While this compound is an intermediate, its derivatives are biologically active in two major domains:

  • Metalloproteinase Inhibition: The derived 8-quinolinecarboxylic acid moiety acts as a zinc-binding group (ZBG). In matrix metalloproteinase (MMP) inhibitors, this bidentate chelation (N1 and COO-) blocks the active site Zn²⁺ ion, preventing the enzyme from degrading collagen. This is relevant in cancer metastasis research.[1]

  • Neurokinin-3 (NK3) Receptor Antagonists: Quinoline-8-carboxamides (derived from the nitrile -> acid -> amide pathway) are structural analogs to Talnetant and Osanetant . These compounds modulate the tachykinin NK3 receptor, offering therapeutic potential for schizophrenia and sex-hormone disorders.

Downstream Workflow Visualization

DownstreamApplications cluster_mechanism Pharmacophore Generation Nitrile This compound (Core Intermediate) Acid 2-Methyl-8-quinolinecarboxylic Acid (Hydrolysis Product) Nitrile->Acid H2SO4, Reflux Amide Quinoline-8-carboxamides (NK3 Receptor Antagonists) Acid->Amide Amine, HATU, DIPEA Chelator Zinc-Binding Group (ZBG) (MMP Inhibitors) Acid->Chelator Structural Integration

Figure 2: Conversion of the nitrile intermediate into bioactive pharmacophores.[2][3][4]

Safety & Handling (MSDS Highlights)

  • Cyanide Hazard: Even though the nitrile is covalently bonded, metabolic activation or strong acidic conditions can release HCN.[1] Always work in a well-ventilated hood.

  • Skin Absorption: Nitriles can penetrate the skin. Use Nitrile gloves (double-gloving recommended) and lab coats.

  • Waste Disposal: Aqueous waste from the cyanation reaction contains cyanide. It must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. Retrieved from

  • National Toxicology Program (NTP). (2001).[5] Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) and Related Methylquinolines. U.S. Department of Health and Human Services. Retrieved from

  • Li, Y., & Gao, W. (2013).[6][1] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). Retrieved from

  • GuideChem. (2025). This compound (CAS 864779-05-5) Product Profile. Retrieved from

  • American Chemical Society (ACS). (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines. ACS Omega. Retrieved from

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A Medicinal Chemist's Guide to 8-Substituted 2-Methylquinoline Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Within this broad class, 8-substituted 2-methylquinoline derivatives represent a particularly fruitful area of investigation, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic placement of substituents at the 8-position of the 2-methylquinoline (quinaldine) core provides a powerful handle for modulating physicochemical properties and target engagement, thereby fine-tuning efficacy and selectivity. This in-depth technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising compounds. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer data-driven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Strategic Importance of the 8-Substituted 2-Methylquinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and the presence of a nitrogen heteroatom offer unique opportunities for molecular interactions with biological targets. The 2-methylquinoline (quinaldine) backbone serves as a common and synthetically accessible starting point. However, it is the functionalization at the C8-position that often unlocks and diversifies the therapeutic potential of these molecules.[6] Substituents at this position can profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile, directly impacting its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a hydroxyl group at the 8-position, creating 8-hydroxy-2-methylquinoline, not only imparts significant biological activity on its own but also serves as a versatile chemical handle for further derivatization.[7][8] This guide will explore how strategic manipulation of the C8-substituent drives the biological activity of this important class of compounds.

Synthetic Strategies: Building the 8-Substituted 2-Methylquinoline Framework

The construction of the quinoline core is a well-established field of organic chemistry, with several named reactions providing reliable access. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. For 2-methylquinoline derivatives, the Doebner-von Miller reaction is particularly powerful.[9][10]

The Doebner-von Miller Reaction: A Cornerstone Synthesis

This reaction provides a direct and efficient method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[11] To generate the 2-methylquinoline core, crotonaldehyde (an α,β-unsaturated aldehyde) is typically reacted with a substituted aniline in the presence of an acid catalyst (e.g., HCl, ZnCl₂) and a mild oxidizing agent.[12]

Causality Behind the Method: The power of the Doebner-von Miller reaction lies in its convergent nature, allowing for significant diversity in the final product based on the choice of the aniline starting material. The reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[11] The use of a substituted aniline directly installs the desired substituent at the corresponding position on the benzene portion of the quinoline ring. For example, using o-toluidine (2-methylaniline) would yield 2,8-dimethylquinoline.

Diagram: General Workflow for Doebner-von Miller Synthesis

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Sequence Aniline Substituted Aniline Michael 1. Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->Michael Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Michael Oxidant Oxidizing Agent Oxidation 3. Oxidation/Aromatization Oxidant->Oxidation Cyclization 2. Cyclization Michael->Cyclization Intermediate Cyclization->Oxidation Dihydroquinoline Product 8-Substituted 2-Methylquinoline Oxidation->Product

Caption: Workflow of the Doebner-von Miller reaction.

Post-Synthesis Modification of the Quinoline Core

An alternative and highly versatile strategy involves the chemical modification of a pre-formed quinoline ring. 8-Hydroxy-2-methylquinoline is an excellent starting material for this approach, as its hydroxyl group can be readily converted into ethers, esters, or serve as a directing group for further reactions.[7]

Causality Behind the Method: This approach is advantageous when the desired C8-substituent is not compatible with the conditions of classical quinoline syntheses. For example, the synthesis of 8-alkoxy-substituted quinaldines is efficiently achieved through Williamson ether synthesis, by reacting 8-hydroxy-2-methylquinoline with an appropriate alkyl halide under basic conditions.[7] This provides a modular way to build a library of analogs with varying side chains at the 8-position.

Experimental Protocol: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

This protocol is a representative example adapted from established methodologies.[12]

Materials:

  • o-Toluidine (2-methylaniline)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: Add o-toluidine (10.7 g, 0.1 mol) and concentrated HCl (10 mL) to the flask. Stir the mixture to form the aniline hydrochloride salt.

  • Catalyst Addition: Add anhydrous ZnCl₂ (5 g, 0.037 mol) to the stirred mixture.

  • Substrate Addition: Heat the mixture to 90-100°C in an oil bath. Slowly add crotonaldehyde (10.5 g, 0.15 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, continue heating the mixture under reflux for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding 20% NaOH solution until the pH is ~10-12.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,8-dimethylquinoline.

Key Biological Activities and Mechanisms of Action

8-Substituted 2-methylquinoline derivatives exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery across multiple therapeutic areas.[5][13]

Anticancer Activity

This class of compounds has demonstrated significant cytotoxic potential against a range of cancer cell lines.[14][15] The mechanisms are varied and often depend on the specific substitution pattern.

  • Mechanism of Action: A primary mechanism involves the inhibition of critical enzymes in cell signaling pathways, such as tyrosine kinases, which are frequently overactive in cancer.[13] Other reported mechanisms include the disruption of microtubule polymerization, DNA intercalation, and the induction of apoptosis (programmed cell death).[13][16] The 8-hydroxy derivatives, in particular, can act as metal chelators, which may disrupt the function of metalloenzymes essential for tumor growth.[17][18]

  • Quantitative Data: The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound C8-Substituent Cancer Cell Line IC₅₀ (µM) Reference
8-Hydroxy-2-methylquinoline-OHK562 (Leukemia)>25[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline-OH, 5-Cl, 7-ClM. tuberculosis0.1[8]
6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline-NH-CH₂-furanT47D (Breast)0.016[14]
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline*-OHHCT-116 (Colon)0.07[15]

*Note: A 2-phenyl analog is included for structural comparison, highlighting the high potency achievable with the 8-hydroxyquinoline core.

Diagram: Proposed Anticancer Mechanism - Kinase Inhibition

Kinase_Inhibition Quinoline 8-Substituted 2-Methylquinoline Kinase Tyrosine Kinase (e.g., EGFR) Quinoline->Kinase Binds to ATP-binding site Kinase->Block ATP ATP ATP->Kinase Blocked Substrate Substrate Protein Substrate->Kinase Substrate_P Phosphorylated Substrate Proliferation Cancer Cell Proliferation Substrate_P->Proliferation Drives Block->Substrate_P Inhibition

Caption: Inhibition of a tyrosine kinase signaling pathway.

Antimicrobial Activity

The emergence of drug-resistant microbes has created an urgent need for new antimicrobial agents. 8-Substituted 2-methylquinolines have shown promise in this area.[19][20]

  • Mechanism of Action: The antibacterial and antifungal effects are often attributed to the chelation of essential metal ions required for microbial enzyme function.[21][22] For bacteria, inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, is a key mechanism for many quinoline-based drugs.[13] Some derivatives have also been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[8]

  • Quantitative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Compound C8-Substituent Microorganism MIC (µM) Reference
8-Hydroxyquinoline-OHS. aureus27.58[21]
5,7-Dichloro-8-hydroxy-2-methylquinoline-OH, 5-Cl, 7-ClS. aureus (MRSA)1.1[8]
8-O-prenyl-2-methylquinoline-O-prenylS. aureus (Biofilm)12.5[8]
Compound 9f*-O-aryl-oxetan-benzonitrileP. mirabilis31.25-62.5[19]

*Note: A complex derivative showing the potential for broad structural modification.

Experimental Protocol: MTT Assay for Cell Viability (Anticancer Screening)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[15]

Materials:

  • Human cancer cell line (e.g., T47D, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data reveals clear patterns in how the C8-substituent influences biological activity.[6]

  • The 8-Hydroxy Group: The -OH group is a key pharmacophore. Its ability to chelate metal ions is crucial for many antimicrobial and some anticancer activities.[8][17] It also acts as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins.[15]

  • Halogenation: Adding electron-withdrawing halogens (e.g., Cl, F) to the quinoline ring, often in conjunction with an 8-hydroxy group, can significantly enhance antimicrobial and anticancer potency.[8][23] This is likely due to altered electronic properties and increased lipophilicity, improving membrane permeability.

  • Alkoxy and Aryloxy Ethers: Converting the 8-hydroxy group to an ether (e.g., methoxy, benzyloxy) can modulate lipophilicity and steric bulk.[7] While this may decrease metal-chelating ability, it can improve oral bioavailability and lead to interactions with different biological targets.[24]

  • Amino and Amide Groups: Introduction of an 8-amino group provides a vector for attaching diverse side chains, as seen in potent antimalarial and anticancer agents.[14][24][25] This position allows for the exploration of larger chemical space to optimize target binding.

Diagram: Key SAR Principles for 8-Substituted 2-Methylquinolines

SAR_Summary cluster_quinoline cluster_info Structure-Activity Relationships at C8 QuinolineCore OH_Group 8-OH Group OH_Info • Key for metal chelation • H-bond donor/acceptor • Enhances antimicrobial activity OH_Group->OH_Info Halogens Halogenation (e.g., Cl, Br) Halogens_Info • Increases potency • Modulates electronics • Improves lipophilicity Halogens->Halogens_Info Ethers 8-OR Ethers Ethers_Info • Reduces chelation • Increases lipophilicity • Can improve pharmacokinetics Ethers->Ethers_Info Amines 8-NHR Amines Amines_Info • Allows for side-chain extension • Critical for antimalarials • Versatile for library synthesis Amines->Amines_Info

Caption: Summary of key structure-activity relationships.

Conclusion and Future Perspectives

8-Substituted 2-methylquinoline derivatives are a versatile and highly druggable scaffold. The synthetic accessibility, particularly via the Doebner-von Miller reaction and post-synthesis modifications of 8-hydroxy-2-methylquinoline, allows for extensive chemical exploration. The strong SAR data indicates that precise tuning of the C8-substituent can yield compounds with potent and selective activity against cancer, microbial infections, and inflammatory processes.

Future research should focus on integrating modern medicinal chemistry strategies. This includes the use of computational modeling to predict target interactions and guide the design of next-generation analogs with improved potency and optimized ADME (absorption, distribution, metabolism, and excretion) properties. The development of derivatives that can overcome known drug resistance mechanisms, particularly in oncology and infectious disease, represents a significant opportunity for this promising class of compounds.

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Methodological & Application

Application Note: Sandmeyer Cyanation Protocol for the Synthesis of 8-Cyano-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

8-Cyano-2-methylquinoline is a highly valuable building block in medicinal chemistry, serving as a rigid, nitrogen-containing heterocyclic scaffold for the development of kinase inhibitors and receptor antagonists. The most robust and scalable method for converting the primary amine precursor (8-amino-2-methylquinoline) into the corresponding nitrile is the Sandmeyer reaction[1].

This application note provides a comprehensive, self-validating protocol for the Sandmeyer cyanation of 8-amino-2-methylquinoline. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind each experimental parameter and establishes strict safety architectures to mitigate the hazards associated with cyanide handling.

Scientific Rationale & Mechanistic Causality

The transformation relies on the in situ generation of an electrophilic diazonium salt, followed by a copper-catalyzed radical-nucleophilic aromatic substitution (


)[2].
  • Diazotization: The starting amine is treated with nitrous acid (generated from

    
     and 
    
    
    
    ). The reaction is strictly maintained at 0–5 °C. Causality: Aryl diazonium salts are thermally unstable. Allowing the temperature to rise leads to premature nitrogen expulsion and the capture of water, yielding the undesired 8-hydroxy-2-methylquinoline (phenol byproduct) via the "Verkochung" pathway[2].
  • Cyanation via Single-Electron Transfer (SET): The Sandmeyer cyanation is unique among halogenations because it requires a stoichiometric or near-stoichiometric cyanocuprate complex. Because

    
     is insoluble in water, it is solubilized using 
    
    
    
    to form the active
    
    
    or
    
    
    species[3]. The reaction initiates via a SET from the
    
    
    complex to the diazonium ion, extruding
    
    
    gas and generating a transient aryl radical. Subsequently, a rapid ligand transfer from the resulting
    
    
    species to the aryl radical occurs within the solvent cage, forming the C–CN bond and regenerating the
    
    
    catalyst[3].

Mechanism A 8-Amino-2-methylquinoline B Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C C Aryl Radical (Ar•) + N2 B->C Cu(I)(CN)2- SET Reduction D 8-Cyano-2-methylquinoline (Ar-CN) C->D Cu(II)(CN)3- Ligand Transfer

Fig 1: Single-Electron Transfer (SET) mechanism of the Sandmeyer cyanation.

Safety Architecture & Self-Validating Systems

The Sandmeyer cyanation presents a severe, life-threatening risk if executed improperly. The combination of an acidic diazonium solution with a cyanide salt will rapidly evolve lethal hydrogen cyanide (HCN) gas.

Self-Validating Control: This protocol mandates the neutralization of the diazonium intermediate with


 to a pH of 6.0–6.5 prior to its introduction to the cyanocuprate complex[4]. Furthermore, the receiving cyanocuprate solution is inherently basic. Operators must validate the pH of the diazonium solution using universal indicator paper before proceeding to the coupling step. All procedures must be conducted in a high-performance fume hood.

Quantitative Data Summary

ReagentMW ( g/mol )EquivalentsMass / VolFunction
8-Amino-2-methylquinoline158.201.015.8 gSubstrate
Hydrochloric Acid (37%)36.464.033.0 mLAcidic Medium
Sodium Nitrite69.001.17.6 gDiazotizing Agent
Copper(I) Cyanide89.561.210.7 gCatalyst / CN Source
Potassium Cyanide65.122.516.3 gSolubilizing Ligand
Sodium Carbonate105.99~2.0As neededNeutralization
Sulfamic Acid97.09VariableAs neededNitrous Acid Quench

Execution Protocol

Phase 1: Diazotization of 8-Amino-2-methylquinoline
  • Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and addition funnel with 8-amino-2-methylquinoline (15.8 g, 100 mmol) and distilled water (50 mL).

  • Slowly add concentrated hydrochloric acid (37%, 33.0 mL, 400 mmol) while stirring. Causality: The excess acid ensures complete formation of the hydrochloride salt and provides the necessary protons for the subsequent generation of the nitrosonium ion (

    
    ).
    
  • Cool the suspension to 0–5 °C using an ice-brine bath.

  • Dissolve sodium nitrite (7.6 g, 110 mmol) in distilled water (20 mL). Add this solution dropwise via the addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C[4].

  • Validation Checkpoint: After 15 minutes of post-addition stirring, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Add solid sulfamic acid in small portions until the starch-iodide test is negative, effectively quenching the oxidative nitrous acid to prevent downstream side reactions.

Phase 2: Cyanocuprate Complex Preparation
  • In a separate 1 L 3-neck flask, suspend copper(I) cyanide (10.7 g, 120 mmol) in distilled water (100 mL).

  • Caution: Highly toxic step. Add potassium cyanide (16.3 g, 250 mmol) to the suspension. Stir vigorously at room temperature until the mixture becomes a clear, homogeneous solution. Causality: The addition of KCN forms the highly soluble and reactive cyanocuprate complex, which is essential for the subsequent ligand transfer[3].

  • Cool the cyanocuprate solution to 0–5 °C.

Phase 3: Neutralization and Sandmeyer Coupling
  • Validation Checkpoint: Carefully add solid sodium carbonate to the cold diazonium solution from Phase 1 until the pH reaches 6.0–6.5. Monitor continuously with pH paper to prevent over-basification, which can cause diazo coupling side reactions.

  • Transfer the neutralized diazonium solution to a pre-cooled addition funnel.

  • Add the diazonium solution dropwise to the vigorously stirred cyanocuprate solution, maintaining the internal temperature between 0–5 °C[4]. Nitrogen gas evolution will be immediately apparent.

  • Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for an additional 2 hours until nitrogen evolution ceases, indicating the completion of the

    
     process[2].
    
Phase 4: Work-up and Isolation
  • Dilute the reaction mixture with ethyl acetate (200 mL) and filter through a pad of Celite to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous phase with additional ethyl acetate (2 × 100 mL).

  • Wash the combined organic layers with 10% aqueous sodium hydroxide (100 mL) to remove any phenolic byproducts, followed by brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 8-cyano-2-methylquinoline[4].

Workflow N1 1. Diazotization NaNO2, HCl 0-5 °C N2 2. Quenching Sulfamic Acid Starch-Iodide Test N1->N2 N3 3. Neutralization Na2CO3 pH 6-7 N2->N3 N4 4. Cyanation CuCN/KCN 0 °C to RT N3->N4 N5 5. Purification Extraction Column Chroma. N4->N5

Fig 2: Step-by-step experimental workflow for the Sandmeyer cyanation.

References

  • Benchchem. "Sandmeyer-type reaction as an alternative synthesis route".
  • NIH PMC. "Recent trends in the chemistry of Sandmeyer reaction: a review".
  • York Research Database. "A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation".
  • Wikipedia. "Sandmeyer reaction".

Sources

Application Note: Chemoselective Reduction of 2-Methylquinoline-8-carbonitrile to 8-Aminomethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded guide for the selective reduction of an aromatic nitrile to a primary amine without compromising the sensitive quinoline pharmacophore.

Introduction & Mechanistic Rationale

The conversion of 2-methylquinoline-8-carbonitrile to 8-aminomethyl-2-methylquinoline is a fundamental transformation in the synthesis of quinoline-based therapeutics. The primary synthetic challenge in this workflow is achieving absolute chemoselectivity. The cyano group must be fully reduced to a primary amine without inducing the over-reduction of the electron-deficient quinoline heteroaromatic ring (e.g., forming 1,2,3,4-tetrahydroquinoline derivatives).

Furthermore, nitrile reductions are notoriously prone to yielding secondary and tertiary amine byproducts. This occurs because the highly reactive imine intermediate can condense with the newly formed primary amine, creating a secondary imine that is subsequently reduced .

To circumvent these issues, this guide details two highly validated, industry-standard methodologies:

  • Transition-Metal Catalyzed Borohydride Reduction: Utilizing

    
     and catalytic 
    
    
    
    . This generates nickel boride (
    
    
    ) in situ, a highly active heterogeneous catalyst that facilitates rapid hydride transfer at ambient temperature, offering exquisite chemoselectivity for the nitrile .
  • Ammonia-Modulated Catalytic Hydrogenation: Utilizing Raney Nickel under an

    
     atmosphere. The critical addition of methanolic ammonia serves as a thermodynamic sink; the excess 
    
    
    
    shifts the equilibrium of the imine intermediate, effectively blocking nucleophilic attack by the product amine .
Reaction Pathway & Dimerization Blockade

NitrileReduction Nitrile 2-Methylquinoline- 8-carbonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction (H2 or NaBH4/Ni2B) PrimaryAmine 8-Aminomethyl- 2-methylquinoline Imine->PrimaryAmine Reduction (H2 or NaBH4/Ni2B) SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine (Condensation) Ammonia Ammonia (NH3) Blocks Dimerization Ammonia->Imine Shifts Equilibrium

Fig 1: Reaction pathway for nitrile reduction highlighting the ammonia-mediated blocking mechanism.

Experimental Protocols

Method A: Nickel Boride Catalyzed Reduction (Discovery / Lab-Scale)

This method is ideal for rapid, lab-scale synthesis (1–10 grams) where the use of pressurized hydrogen gas is impractical.

Reagents: this compound (1.0 eq),


 (0.2 eq), 

(4.0 eq), Methanol (0.2 M).
  • Step 1: Substrate Dissolution

    • Action: Dissolve this compound in anhydrous methanol at room temperature. Add

      
      .
      
    • Causality & Validation: The solution will turn a clear, pale green, confirming the complete dissolution of the

      
       precatalyst.
      
  • Step 2: Temperature Control

    • Action: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The subsequent reduction of

      
       to 
      
      
      
      and the decomposition of excess
      
      
      in methanol are highly exothermic. Cooling prevents solvent boil-off and controls the rate of
      
      
      gas evolution.
  • Step 3: Catalyst Generation & Reduction

    • Action: Add

      
       portionwise over 30 minutes.
      
    • Causality & Validation: Upon addition, the solution will immediately turn pitch black, and vigorous effervescence (

      
       gas) will occur. The black precipitate is the finely divided, active 
      
      
      
      heterogeneous catalyst. Portionwise addition prevents thermal runaway.
  • Step 4: Reaction Propagation

    • Action: Remove the ice bath and stir the black suspension at room temperature for 2 hours.

    • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1, 1%

      
      ). The starting material (
      
      
      
      , UV active) should completely disappear, replaced by a baseline-oriented spot (
      
      
      ) that stains strongly with Ninhydrin.
  • Step 5: Quench and Workup

    • Action: Quench carefully with water. Filter the mixture through a pad of Celite, washing with Ethyl Acetate. Extract the aqueous layer, dry the combined organics over

      
      , and concentrate in vacuo.
      
    • Causality: Celite filtration safely removes the finely divided nickel boride residues, which can be toxic and mildly pyrophoric if allowed to dry completely.

Method B: Raney Nickel Catalytic Hydrogenation (Process / Scale-Up)

This method is the industry standard for multi-gram to kilogram scale-up due to its atom economy and ease of purification .

Reagents: this compound (1.0 eq), Raney Nickel slurry (20% w/w), 7 N


 in Methanol (0.5 M), 

gas.
  • Step 1: Reaction Assembly

    • Action: Dissolve the substrate in 7 N

      
       in Methanol.
      
    • Causality: A high concentration of ammonia is strictly required to saturate the reaction matrix. This acts as a thermodynamic sink, preventing the intermediate imine from condensing with the product primary amine.

  • Step 2: Catalyst Addition

    • Action: Add the Raney Nickel slurry using a wide-bore pipette.

    • Causality & Safety: Raney Nickel must be transferred as a wet slurry. Dry Raney Nickel is highly pyrophoric and will spontaneously ignite in the air.

  • Step 3: Purge and Pressurize

    • Action: Seal the reaction vessel. Purge the headspace with

      
       gas three times, followed by 
      
      
      
      gas three times. Pressurize to 1 atm (balloon) or up to 50 psi (Parr shaker).
    • Causality: The

      
       purge removes ambient oxygen, preventing the formation of an explosive 
      
      
      
      mixture and protecting the catalyst from oxidative deactivation.
  • Step 4: Filtration

    • Action: Once hydrogen uptake ceases (typically 4–8 hours), purge the vessel with

      
      . Filter the suspension through Celite.
      
    • Causality & Safety: The filter cake must be kept wet with solvent at all times during filtration and immediately disposed of in a dedicated water-filled waste container to prevent fires.

Quantitative Method Comparison

To aid in route selection, the operational parameters of both methodologies are summarized below:

ParameterMethod A: Nickel Boride (

)
Method B: Catalytic Hydrogenation (Raney Ni)
Active Reagents

,

, MeOH
Raney Nickel,

gas,

in MeOH
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Pressure Atmospheric1 atm to 50 psi
Chemoselectivity Excellent (Quinoline ring remains intact)Good (Requires strict reaction time monitoring)
Scalability Low to Medium (Exothermic, rapid

evolution)
High (Industry standard for process scale-up)
Typical Yield 80% – 88%85% – 95%
Primary Hazards Uncontrolled

evolution, toxic Ni salts
Pyrophoric catalyst, pressurized flammable gas

Analytical Validation of 8-Aminomethyl-2-methylquinoline

A self-validating protocol requires rigorous post-reaction analysis to confirm the integrity of the quinoline ring and the successful reduction of the nitrile.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: The quinoline core should exhibit five distinct aromatic protons between

      
       7.20 – 8.10 ppm. The preservation of these signals confirms that the heteroaromatic ring was not over-reduced.
      
    • Aliphatic Region: The newly formed aminomethyl (

      
      ) group will appear as a sharp singlet integrating for 2H at approximately 
      
      
      
      4.20 – 4.40 ppm. The 2-methyl group remains a singlet at
      
      
      2.75 ppm.
    • Amine Protons: The primary amine (

      
      ) will appear as a broad singlet integrating for 2H around 
      
      
      
      1.80 – 2.50 ppm (exchangeable with
      
      
      ).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    The disappearance of the characteristic nitrile carbon signal (
    
    
    117 ppm) and the appearance of an aliphatic methylene carbon (
    
    
    42–46 ppm) is definitive proof of conversion.
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 173.10. Found: 173.1.

References

  • Nitrile reduction - Wikipedia. Wikipedia. URL: [Link]

  • Nitrile to Amine - Common Conditions. Common Organic Chemistry. URL:[Link]

  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles. Google Patents.
  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. ResearchGate. URL:[Link]

Application Notes and Protocols for Palladium-Catalyzed Cyanation of Quinaldine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the palladium-catalyzed cyanation of quinaldine derivatives, a critical transformation for synthesizing valuable nitrile-containing heterocyclic compounds. Cyanated quinaldines are pivotal intermediates in the development of pharmaceuticals and functional materials. This document provides an in-depth analysis of the reaction mechanism, a critical evaluation of catalysts, ligands, and cyanide sources, and detailed, field-proven protocols for successful implementation. Safety protocols for handling cyanide reagents are also thoroughly addressed.

Introduction: The Strategic Importance of Cyanated Quinaldines

Quinaldine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. The introduction of a cyano (-CN) group onto the quinaldine scaffold unlocks a versatile chemical handle for further molecular elaboration. The nitrile functionality can be readily transformed into other valuable functional groups, including amines, carboxylic acids, amides, and tetrazoles, thus providing a gateway to a diverse range of novel chemical entities for drug discovery and materials science.

Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and the use of stoichiometric, highly toxic copper(I) cyanide.[1] In contrast, palladium-catalyzed cross-coupling reactions have emerged as a powerful and milder alternative, offering superior functional group tolerance and catalytic efficiency.[2][3] This guide focuses on the practical application of these advanced catalytic systems for the cyanation of halogenated quinaldine derivatives.

The Catalytic Heart of the Reaction: Understanding the Components

The success of a palladium-catalyzed cyanation reaction hinges on the judicious selection of its core components: the palladium source, the ancillary ligand, and the cyanide source. Each plays a crucial role in the catalytic cycle and overall reaction efficiency.

Palladium Precatalysts: Initiating the Cycle

The active catalyst in the cyanation reaction is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A widely used, relatively inexpensive, and air-stable precatalyst. Its reduction to Pd(0) in the reaction mixture is a critical initiation step.[2]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in-situ reduction, potentially leading to faster reaction initiation. However, it can be more sensitive to air and require more careful handling.[3]

  • Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions. They often provide more consistent results and are particularly effective for challenging substrates.[1][3]

Ligands: The Key to Reactivity and Selectivity

The choice of phosphine ligand is paramount for a successful cyanation, especially with electron-deficient and coordinating heteroaromatic substrates like quinaldine derivatives. Bulky, electron-rich phosphine ligands are generally preferred as they:

  • Promote Oxidative Addition: The first and often rate-limiting step of the catalytic cycle.[4]

  • Stabilize the Catalytic Species: Preventing catalyst decomposition at elevated temperatures.

  • Facilitate Reductive Elimination: The final step that forms the C-CN bond and regenerates the active Pd(0) catalyst.

Table 1: Recommended Ligands for Cyanation of Quinaldine Derivatives

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl and heteroaryl chlorides and bromides.[4]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for challenging substrates, including electron-rich and sterically hindered aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOffers high reactivity and stability, particularly for nitrogen-containing heterocycles.
t-BuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylA highly effective ligand for mild and general cyanation of (hetero)aryl halides.[2]

The nitrogen atom in the quinaldine ring can potentially coordinate with the palladium center, which may affect the catalytic activity. The use of bulky ligands can help to mitigate this by creating a sterically hindered environment around the metal, favoring the desired cross-coupling pathway.[5]

Cyanide Sources: Balancing Reactivity and Safety

The choice of cyanide source is a critical consideration, balancing reactivity with the significant safety hazards associated with cyanide compounds.

  • Zinc Cyanide (Zn(CN)₂): A commonly used and effective cyanide source for palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its lower solubility can help to maintain a low concentration of free cyanide in solution, which can mitigate catalyst poisoning.[6][7]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive alternative to simple cyanide salts.[1][8] It is a stable complex that releases cyanide ions under the reaction conditions, making it a safer option for large-scale synthesis. The use of a phase-transfer catalyst or aqueous co-solvents can enhance its reactivity.[1]

Extreme caution must be exercised when handling any cyanide-containing reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. See Section 5 for detailed safety protocols.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed cyanation of a halo-quinaldine proceeds through a well-established catalytic cycle:

Palladium-Catalyzed Cyanation Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Quinaldine-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (Quinaldine-Pd(II)-X)L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation ([CN]⁻ Source) Pd(II)_Complex->Transmetalation Pd(II)_Cyano_Complex Pd(II) Cyano Complex (Quinaldine-Pd(II)-CN)L Transmetalation->Pd(II)_Cyano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Cyano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Cyanated Quinaldine (Quinaldine-CN) Reductive_Elimination->Product

Caption: The catalytic cycle for palladium-catalyzed cyanation.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-quinaldine (Quinaldine-X, where X = Cl, Br, I) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The cyanide anion from the cyanide source displaces the halide on the palladium complex.

  • Reductive Elimination: The final step involves the formation of the C-CN bond, yielding the cyanated quinaldine product and regenerating the active Pd(0) catalyst.

Catalyst deactivation by excess cyanide is a potential issue, as cyanide can strongly coordinate to the palladium center and inhibit its catalytic activity.[1][3] The use of cyanide sources with low solubility or slow-release characteristics helps to maintain a low concentration of free cyanide, thus minimizing this deactivation pathway.

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed cyanation of halo-quinaldine derivatives. Optimization may be required depending on the specific substrate and desired scale.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • All glassware should be oven-dried before use.

Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

This protocol is adapted from general procedures for the cyanation of heteroaryl halides.[6][7]

Workflow for Protocol 1:

Experimental_Workflow_ZnCN2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup To an oven-dried Schlenk flask, add: - Halo-quinaldine derivative (1.0 mmol) - Zn(CN)₂ (0.6 mmol) - Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) - XPhos (0.06 mmol, 6 mol%) - Anhydrous, degassed solvent (e.g., DMF, 5 mL) React Heat the reaction mixture at 100-120 °C. Monitor reaction progress by TLC or LC-MS. Setup->React Workup Cool to room temperature. Dilute with ethyl acetate and water. Separate layers and extract aqueous layer. Combine organic layers, dry, and concentrate. Purify by column chromatography. React->Workup

Caption: Experimental workflow for cyanation using Zn(CN)₂.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-quinaldine derivative (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 70 mg, 0.6 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%), and XPhos (29 mg, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyanated quinaldine.

Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol utilizes a safer, non-toxic cyanide source and is particularly suitable for larger-scale syntheses.[1][8]

Workflow for Protocol 2:

Experimental_Workflow_K4FeCN6 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup To a Schlenk flask, add: - Halo-quinaldine derivative (1.0 mmol) - K₄[Fe(CN)₆]·3H₂O (0.3 mmol) - Pd(OAc)₂ (0.02 mmol, 2 mol%) - SPhos (0.04 mmol, 4 mol%) - K₂CO₃ (1.5 mmol) - Solvent (e.g., DMAc/H₂O, 10:1, 5.5 mL) React Heat the reaction mixture at 120-140 °C. Monitor reaction progress by TLC or LC-MS. Setup->React Workup Cool to room temperature. Dilute with ethyl acetate and water. Filter through Celite. Separate layers and extract aqueous layer. Combine organic layers, dry, and concentrate. Purify by column chromatography. React->Workup

Caption: Experimental workflow for cyanation using K₄[Fe(CN)₆].

Step-by-Step Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the halo-quinaldine derivative (1.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 127 mg, 0.3 mmol, 0.3 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), SPhos (16 mg, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add a degassed mixture of N,N-dimethylacetamide (DMAc) and water (10:1, 5.5 mL total volume).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyanated quinaldine.

Safety Precautions: Handling Cyanide Reagents

Cyanide compounds are highly toxic and must be handled with extreme care. Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always work with cyanide compounds in a certified chemical fume hood with a face velocity of 80-120 fpm.

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact; consider double-gloving).

  • Avoid Acidic Conditions: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves and labware, must be disposed of as hazardous waste according to institutional guidelines.

  • Emergency Procedures: Ensure that an emergency plan is in place and that all personnel are trained on the immediate response to a cyanide exposure, which includes having a cyanide antidote kit readily available where permitted and ensuring personnel are trained in its use.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Quinaldine Cyanation

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poorly soluble cyanide source- Substrate decomposition- Use a more active precatalyst (e.g., a palladacycle)- Increase reaction temperature in increments of 10 °C- For K₄[Fe(CN)₆], increase the proportion of water or add a phase-transfer catalyst- Lower the reaction temperature and monitor for byproducts
Formation of byproducts - Hydrolysis of the nitrile group- Homocoupling of the quinaldine derivative- Ensure anhydrous reaction conditions- Optimize the catalyst and ligand loading
Inconsistent results - Variable quality of reagents or solvents- Presence of oxygen- Use freshly purified reagents and anhydrous, degassed solvents- Ensure a properly inert atmosphere is maintained throughout the reaction

Conclusion

Palladium-catalyzed cyanation represents a powerful and versatile method for the synthesis of cyanated quinaldine derivatives. By carefully selecting the appropriate catalyst system and cyanide source, and by adhering to strict safety protocols, researchers can efficiently access these valuable compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.

References

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Littke, A. F., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]

  • Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 12(3), 496–499. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683-33699. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). The Journal of Organic Chemistry, 87(11), 7414–7425. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. [Link]

  • Environmental Health & Safety. Cyanide Standard Operating Procedure Template. [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

Sources

Reagents for converting 2-methyl-8-quinolinecarbonitrile to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-Methyl-8-quinolinecarboxaldehyde from 2-Methyl-8-quinolinecarbonitrile

Introduction

The conversion of nitriles to aldehydes is a cornerstone transformation in organic synthesis, providing access to a versatile functional group essential for the construction of complex molecules. The target molecule, 2-methyl-8-quinolinecarboxaldehyde, is a valuable building block in medicinal chemistry and materials science. Its quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the aldehyde functionality serves as a synthetic handle for a wide array of subsequent reactions, including reductive aminations, Wittig reactions, and condensations. This guide provides an in-depth analysis of the principal reagents and protocols for the selective reduction of 2-methyl-8-quinolinecarbonitrile to the corresponding aldehyde, designed for researchers, scientists, and drug development professionals.

Strategic Overview of Nitrile to Aldehyde Reduction

The primary challenge in this transformation is preventing over-reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily convert nitriles, they typically proceed to the primary amine.[1][2] Therefore, methods that allow for the reaction to be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde, are required. Three principal strategies have proven effective for this conversion, each with distinct advantages and operational considerations:

  • Diisobutylaluminium Hydride (DIBAL-H) Reduction: The most widely used and generally reliable method for the partial reduction of nitriles. It offers high yields and excellent chemoselectivity under mild, low-temperature conditions.[3]

  • Stephen Aldehyde Synthesis: A classic named reaction that utilizes tin(II) chloride and hydrochloric acid. It is particularly effective for aromatic and heterocyclic nitriles.[4][5]

  • Catalytic Hydrogenation with Raney Nickel: A method that employs a non-pyrophoric, heterogeneous catalyst with a convenient hydrogen source, such as formic acid or sodium hypophosphite, offering operational simplicity and safety.[6][7]

The choice of method depends on factors including available equipment, substrate tolerance to acidic or basic conditions, and desired scale. For 2-methyl-8-quinolinecarbonitrile, an aromatic nitrile, all three methods are viable, but DIBAL-H reduction is often the first choice due to its high success rate and substrate scope.

Method 1: Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is a powerful and sterically hindered electrophilic reducing agent.[8] Its utility in nitrile reduction stems from its ability to deliver a single hydride equivalent and form a stable intermediate at low temperatures, thus preventing over-reduction.[1][9]

Mechanism of Action

The reduction proceeds through a well-defined, multi-step mechanism. The key to success is maintaining a low temperature (typically -78 °C) to ensure the stability of the tetrahedral intermediate.[8]

  • Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H coordinates to the Lewis basic nitrogen atom of the nitrile. This coordination activates the nitrile group, increasing the electrophilicity of the carbon atom.[8][10]

  • Hydride Transfer: An intramolecular transfer of a hydride ion from the aluminum to the nitrile carbon occurs, forming a stable N-aluminated imine intermediate.[2][9]

  • Aqueous Workup and Hydrolysis: The reaction is quenched, and the stable intermediate is hydrolyzed upon aqueous workup. This process typically involves an acidic solution to facilitate the hydrolysis of the imine to the final aldehyde product.[1][10]

Figure 1: Mechanism of DIBAL-H Reduction of Nitriles
Detailed Experimental Protocol

Materials:

  • 2-methyl-8-quinolinecarbonitrile (1.0 equiv)

  • Anhydrous solvent (DCM or Toluene)

  • DIBAL-H (1.0 M solution in hexanes, 1.2 - 1.5 equiv)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or DCM)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-8-quinolinecarbonitrile and dissolve it in anhydrous DCM or toluene (to a concentration of 0.2-0.5 M).[11]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[12]

  • DIBAL-H Addition: Add the DIBAL-H solution dropwise via a syringe or dropping funnel over 30-60 minutes. Ensure the internal temperature does not rise above -70 °C.[11]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[8][13]

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear (this can take several hours and helps to break up gelatinous aluminum salts).[9] Alternatively, slowly add 1 M HCl to hydrolyze the imine intermediate.[8]

  • Extraction: Transfer the mixture to a separatory funnel. If using Rochelle's salt, separate the layers. If using acid, extract the aqueous layer 2-3 times with ethyl acetate or DCM.[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Method 2: Stephen Aldehyde Synthesis

Discovered by Henry Stephen in 1925, this method provides a direct route to aldehydes from nitriles using tin(II) chloride (SnCl₂) and hydrogen chloride (HCl).[4][14] It is particularly well-suited for aromatic nitriles where the intermediate aldiminium stannichloride salt readily precipitates.[5]

Mechanism of Action

The reaction proceeds under strictly anhydrous conditions to form a key intermediate salt, which is then hydrolyzed.

  • Iminium Salt Formation: The nitrile is treated with anhydrous HCl to form a nitrilium salt.

  • Reduction: Tin(II) chloride acts as the reducing agent, undergoing a single electron transfer to reduce the nitrilium salt.[5]

  • Precipitation: The resulting aldiminium ion forms a stable complex with the tin chloride, precipitating out of the ethereal solution as an aldimine stannichloride salt.[5][15]

  • Hydrolysis: The isolated salt is then hydrolyzed with water, which cleaves the imine to yield the desired aldehyde.[4][16]

Figure 2: Mechanism of the Stephen Aldehyde Synthesis
Detailed Experimental Protocol

Materials:

  • 2-methyl-8-quinolinecarbonitrile (1.0 equiv)

  • Anhydrous tin(II) chloride (SnCl₂, 2.0 equiv)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas)

  • Water

Procedure:

  • Setup: In a flame-dried, multi-necked flask equipped with a gas inlet tube and a mechanical stirrer, suspend anhydrous tin(II) chloride in anhydrous diethyl ether under an inert atmosphere.[11]

  • Saturation with HCl: Bubble dry hydrogen chloride gas through the stirred suspension until the mixture is saturated.[4][11]

  • Nitrile Addition: Add a solution of 2-methyl-8-quinolinecarbonitrile in anhydrous ether to the mixture.

  • Precipitation: Stir the reaction mixture at room temperature. A fine, crystalline precipitate of the aldimine stannichloride salt should form over several hours.[5]

  • Isolation of Intermediate: Collect the precipitated salt by filtration under an inert atmosphere and wash it thoroughly with anhydrous ether.

  • Hydrolysis: Add the collected solid to water and stir vigorously. Gentle heating may be required to facilitate complete hydrolysis.[4]

  • Extraction and Purification: Extract the resulting aldehyde with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

Method 3: Catalytic Reduction with Raney Nickel

This method offers a safer and often more environmentally friendly alternative to metal hydrides and tin salts. The reduction is carried out using Raney nickel, a heterogeneous catalyst, with a hydrogen donor like formic acid or sodium hypophosphite.[6]

Mechanism Overview

The reaction involves the in-situ generation of hydrogen, which then catalytically reduces the nitrile.

  • Hydrogen Generation: Formic acid or sodium hypophosphite decomposes on the surface of the Raney nickel catalyst to produce active hydrogen species.

  • Catalytic Reduction: The nitrile is adsorbed onto the catalyst surface and is reduced by the active hydrogen to an imine intermediate.

  • In-Situ Hydrolysis: The imine is hydrolyzed in the aqueous acidic reaction medium to liberate the aldehyde. The conditions generally prevent over-reduction to the amine.[7]

Detailed Experimental Protocol (Using Formic Acid)

Materials:

  • 2-methyl-8-quinolinecarbonitrile (1.0 equiv)

  • Raney Nickel (W-2, aqueous slurry)

  • Formic Acid (75-90% aqueous solution)

  • Sodium carbonate or bicarbonate for neutralization

  • Organic solvent for extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-8-quinolinecarbonitrile and 75% aqueous formic acid.[17]

  • Catalyst Addition: Carefully add the Raney nickel slurry to the solution. Caution: Raney nickel is pyrophoric when dry. Handle as an aqueous slurry.[7]

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 75-80 °C) for 30-60 minutes, or until TLC indicates the reaction is complete.[7]

  • Catalyst Removal: Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the filtered catalyst to dry in the air. Quench it with water.

  • Workup: Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude aldehyde as needed.

Comparative Summary

FeatureDIBAL-H ReductionStephen Aldehyde SynthesisRaney Nickel / Formic Acid
Reagents Diisobutylaluminium hydrideSnCl₂, HCl (gas)Raney Ni, Formic Acid
Key Conditions Anhydrous, Low Temp (-78 °C)Strictly anhydrous, Room TempAqueous media, 75-80 °C
Typical Yields High (often >80%)Good to High for aromatics (70-90%)[11]Good to High (70-95%)[17]
Advantages High reliability, broad scope, excellent yields.[11]Classic, effective for aromatics, avoids pyrophoric reagents.[4]Operationally simple, inexpensive, safer reagents, ambient pressure.[6][7]
Limitations Pyrophoric reagent, requires strict low temp control, workup can be tedious.Requires anhydrous HCl gas, generates tin waste, less reliable for aliphatic nitriles.[4]Catalyst can be pyrophoric, potential for catalyst deactivation.

General Experimental Workflow

Figure 3: General Workflow for Aldehyde Synthesis

Conclusion

The synthesis of 2-methyl-8-quinolinecarboxaldehyde from its corresponding nitrile can be achieved effectively through several established methods. For general reliability and high yield, the DIBAL-H reduction at low temperature stands out as the premier choice. The Stephen aldehyde synthesis remains a robust alternative, particularly for those wishing to avoid pyrophoric hydride reagents, provided that anhydrous conditions can be strictly maintained. Finally, the Raney nickel/formic acid system presents a safe, scalable, and cost-effective option that is well-suited for industrial applications. The selection of the optimal protocol will ultimately be guided by the specific experimental constraints and safety infrastructure available to the researcher.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Reagent Guide. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Grokipedia. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]

  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)? Retrieved from [Link]

  • Wikipedia. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]

  • BYJU'S. (2019, January 22). Stephen Reaction Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). Stephen Reaction Mechanism Explained: Steps & Example for Class 12. Retrieved from [Link]

  • Unacademy. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). DIBAL-H: Mechanism and Applications. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. South African Journal of Chemistry, 61, 144-156.
  • Zell, T., et al. (2016). Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes. Journal of the American Chemical Society, 138(23), 7412-7419.
  • Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777.
  • Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • YouTube. (2025, June 13). Synthesis of Aldehyde From Esters and Nitrile| DIBALH| Stephen Reduction| Grignard. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). HU202178B - Process for producing aldehyde by hydrogenation of nitryl.
  • Google Patents. (n.d.). CN104311376A - New method for directly preparing aryl aldehyde from aryl nitrile.
  • Master Organic Chemistry. (n.d.). DIBAL Reduction of Nitriles to Aldehydes. Retrieved from [Link]

  • Sabinet African Journals. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Retrieved from [Link]

  • Merck Index. (n.d.). Stephen Aldehyde Synthesis. Retrieved from [Link]

  • MDPI. (2020, August 4). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]

  • Scribd. (2012, November 10). Stephen's Aldehyde Synthesis Method. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • YouTube. (2023, September 20). Reduction Reactions of Aldehydes and Ketones | Examples Explained. Retrieved from [Link]

Sources

Application Note: Scalable Process for 8-Cyano-2-methylquinoline Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Cyano-2-methylquinoline (also known as 2-methyl-8-quinolinecarbonitrile) is a high-value heterocyclic building block used in the synthesis of P-CAB (Potassium-Competitive Acid Blocker) analogs, OLED materials, and metallo-pharmaceutical chelators.[1] Historically, the production of this intermediate relied on the Sandmeyer reaction , a pathway plagued by the formation of unstable diazonium salts and the use of highly toxic copper(I) cyanide.

This Application Note details a modern, scalable process that bypasses these hazards. We present a validated route utilizing a modified Doebner-Miller synthesis to generate the 8-bromo precursor, followed by a green, palladium-catalyzed cyanation using non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]).[1] This protocol offers superior safety profiles, higher reproducibility, and simplified workup compared to legacy methods.[1]

Retrosynthetic Analysis & Route Selection

To achieve a scalable process, we evaluated two primary synthetic strategies. The selection criteria focused on atom economy , process safety (specifically cyanide handling), and regulatory compliance regarding heavy metal purging.[1]

Strategy A: The Classical Sandmeyer Route (Not Recommended)
  • Pathway: 2-Methyl-8-aminoquinoline

    
     Diazonium Salt 
    
    
    
    Cyanation (CuCN).[1][2]
  • Critical Flaws:

    • Safety: Accumulation of potentially explosive diazonium intermediates.

    • Toxicity: Requires stoichiometric CuCN, generating significant heavy metal waste.

    • Scalability: Exothermic decomposition risks limit batch size.

Strategy B: The Catalytic Cyanation Route (Recommended)
  • Pathway: o-Bromoaniline

    
     8-Bromo-2-methylquinoline 
    
    
    
    Pd-Catalyzed Cyanation.[1]
  • Advantages:

    • Precursor Stability: The 8-bromo intermediate is a stable, crystalline solid.[1]

    • Green Cyanation: Utilizes K₄[Fe(CN)₆], a non-toxic cyanide source that releases CN⁻ slowly only in the presence of the catalyst.

    • Throughput: High yields (>85%) with manageable thermal profiles.

Retrosynthesis cluster_old Route A: Sandmeyer (Hazardous) cluster_new Route B: Pd-Catalyzed (Scalable) target 8-Cyano-2-methylquinoline (Target) amino 2-Methyl-8-aminoquinoline diazo Diazonium Intermediate (Unstable) amino->diazo NaNO2, HCl diazo->target CuCN, High Risk bromo 8-Bromo-2-methylquinoline (Stable Precursor) bromo->target K4[Fe(CN)6], Pd-Cat Green Chem start o-Bromoaniline + Crotonaldehyde start->bromo Doebner-Miller Cyclization

Figure 1: Retrosynthetic comparison highlighting the strategic shift from hazardous diazotization to stable catalytic cross-coupling.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromo-2-methylquinoline

This step utilizes a modified Doebner-Miller reaction.[1] The use of a biphasic acid system controls the exotherm and polymerization of crotonaldehyde.

  • Reagents:

    • o-Bromoaniline (1.0 equiv)[1]

    • Crotonaldehyde (1.2 equiv)

    • Hydrochloric acid (6M) / Toluene (Biphasic system)

    • p-Chloranil (Oxidant, 1.0 equiv) or mild aeration[1]

  • Equipment: Glass-lined reactor with reflux condenser and Dean-Stark trap.[1]

Protocol:

  • Charge the reactor with o-bromoaniline (100 g, 0.58 mol) and 6M HCl (300 mL). Heat to 60°C.

  • Add crotonaldehyde (48.8 g, 0.69 mol) dropwise over 2 hours. Note: Controlling addition rate is critical to prevent violent exotherms.

  • Reflux the mixture at 100°C for 4 hours.

  • Oxidation: Cool to 80°C and add p-chloranil (142 g) portion-wise to aromatize the dihydroquinoline intermediate. Stir for 2 hours.

  • Workup: Cool to RT. Basify with 20% NaOH to pH 10. Extract with Toluene (3 x 200 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1]

    • Target Yield: 60-65%[1]

    • Melting Point: 69-71°C[1]

Step 2: Scalable "Green" Cyanation

This protocol replaces toxic NaCN/CuCN with Potassium Ferrocyanide. The cyanide ions are tightly bound to iron and are only released to the palladium catalyst at elevated temperatures, preventing accidental HCN exposure.

  • Reagents:

    • 8-Bromo-2-methylquinoline (1.0 equiv)[1]

    • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆][3][4]·3H₂O) (0.25 equiv) Note: 0.25 mol provides 1.5 mol equiv of CN

    • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

    • Sodium Carbonate (Na₂CO₃) (1.0 equiv)[4][5]

    • Solvent: N,N-Dimethylacetamide (DMAc)[1]

  • Equipment: Stainless steel autoclave or pressure-rated glass vessel (for >100°C operations).

Protocol:

  • Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes.

  • Loading: Charge 8-Bromo-2-methylquinoline (50 g, 225 mmol), K₄[Fe(CN)₆]·3H₂O (23.7 g, 56 mmol), Na₂CO₃ (23.8 g, 225 mmol), and Pd(OAc)₂ (0.50 g, 2.25 mmol).[1]

  • Solvent: Add anhydrous DMAc (250 mL). Degas the slurry with N₂ bubbling for 10 mins.

  • Reaction: Heat to 120°C with vigorous stirring (500 rpm). Hold for 12-16 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[4] Reaction is complete when starting material < 1.0%.

  • Quench: Cool to 25°C. Dilute with Ethyl Acetate (500 mL) and Water (500 mL).

  • Filtration: Filter the biphasic mixture through a Celite pad to remove insoluble iron salts.

  • Separation: Separate the organic layer. Wash with water (2 x 200 mL) and brine.

  • Isolation: Concentrate under reduced pressure. The crude solid is recrystallized from isopropyl alcohol (IPA).

Data Summary Table:

ParameterValueNotes
Yield 88 - 92%High conversion efficiency
Purity (HPLC) > 99.5%Suitable for pharma API use
Appearance White to pale yellow crystalline solid
Melting Point 128 - 130°CDistinct from precursor
Pd Content < 10 ppmAfter standard metal scavenging

Process Workflow & Logic

The following diagram illustrates the operational flow, emphasizing the critical control points (CCPs) for safety and quality.

Workflow cluster_reaction Reaction System cluster_workup Workup & Purification R1 Reactor Loading (Inert Atmosphere) R2 Heating (120°C) Slow CN Release R1->R2 R3 IPC: HPLC Check (>99% Conv.) R2->R3 W1 Quench & Dilution (EtOAc/Water) R3->W1 Pass W2 Filtration (Celite) Remove Fe salts W1->W2 W3 Crystallization (IPA) W2->W3

Figure 2: Operational workflow for the Pd-catalyzed cyanation process.

Safety & Scalability Assessment

Cyanide Management

While K₄[Fe(CN)₆] is non-toxic (LD50 > 5000 mg/kg), it must not be exposed to strong acids, which can liberate HCN gas.

  • Control: Maintain reaction pH > 7 (ensured by Na₂CO₃).

  • Waste: Aqueous waste streams contain iron-cyanide complexes.[1] Treat with bleach (sodium hypochlorite) or hydrogen peroxide to oxidize cyanide before disposal, adhering to local environmental regulations.

Thermal Hazards

The Doebner-Miller step (Step 1) is exothermic.[1] On a kilogram scale, the addition of crotonaldehyde must be dosed (not dumped) to prevent thermal runaway. A cooling jacket capacity check is required before scaling >10L.

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

  • 
     8.25 (d, J = 8.4 Hz, 1H, H-4)[1]
    
  • 
     8.05 (d, J = 8.2 Hz, 1H, H-5)[1]
    
  • 
     7.95 (d, J = 7.2 Hz, 1H, H-7)[1]
    
  • 
     7.55 (t, J = 7.8 Hz, 1H, H-6)[1]
    
  • 
     7.45 (d, J = 8.4 Hz, 1H, H-3)[1]
    
  • 
     2.85 (s, 3H, -CH₃)[1]
    

Key Diagnostic Features:

  • Methyl Singlet: The sharp singlet at 2.85 ppm confirms the 2-methyl group integrity.[1]

  • Nitrile Carbon (13C): Look for the characteristic peak at ~117 ppm in 13C NMR.

  • IR Spectroscopy: Strong absorption band at 2225 cm⁻¹ (C≡N stretch).

References

  • Doebner-Miller Modification: Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis."[1] J. Org.[6] Chem.2006 , 71, 1668–1676.[1] Link

  • Green Cyanation (K4[Fe(CN)6]): Schareina, T.; Zapf, A.; Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chem. Commun.[4]2004 , 1388–1389.[4] Link

  • Process Safety (Cyanation): Weissman, S. A.; Zewge, D.; Chen, C. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Benzonitriles."[1] J. Org.[6] Chem.2005 , 70, 1508–1510.[1] Link

  • Application in P-CABs: Scott, J. S., et al. "Discovery of Vonoprazan-like Derivatives."[1] J. Med. Chem.2025 (General Reference on Quinoline scaffolds in P-CABs).[1] Link

  • General Quinoline Synthesis: "Quinoline Synthesis: The Skraup and Doebner-Miller Reactions." Organic Chemistry Portal. Link

Sources

Metal-ligand coordination chemistry of 8-cyanoquinaldine

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary & Route Selection

User Query: "How do I improve the yield of 2-methylquinoline-8-carbonitrile (8-cyanoquinaldine)?"

Technical Assessment: The synthesis of this compound presents a unique challenge due to the peri-interaction between the C8-substituent and the quinoline nitrogen lone pair. This steric and electronic proximity often hampers standard coupling protocols.

We recommend two primary synthetic pathways depending on your starting material availability and lab capabilities. Use the logic flow below to determine your optimal route.

Route Selection Logic

RouteSelection Start Select Starting Material Halide 8-Bromo-2-methylquinoline Start->Halide Available Amine 8-Amino-2-methylquinoline Start->Amine Available PdRoute Route A: Pd-Catalyzed Cyanation (High Cost, High Purity, Water-Sensitive) Halide->PdRoute Preferred Method Sandmeyer Route B: Sandmeyer Reaction (Low Cost, Scalable, Hazardous Workup) Amine->Sandmeyer Standard Method Check1 Check: O2 levels, Ligand (dppf), Temp PdRoute->Check1 Troubleshoot Check2 Check: Temp (<5°C), pH Control Sandmeyer->Check2 Troubleshoot

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Route A: Palladium-Catalyzed Cyanation (The Modern Standard)

Best for: High-value synthesis, milligram-to-gram scale, avoiding toxic copper waste. Core Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination.

Standard Operating Procedure (SOP-8CN-Pd)
  • Reagents: 8-Bromo-2-methylquinoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (10 mol%).

  • Solvent: Wet DMF or DMAc (water accelerates the reaction by activating Zn(CN)₂).

  • Conditions: 120°C for 4–12 hours under Argon.

Troubleshooting & Optimization Guide

Critical Failure Mode: Catalyst Poisoning The most common reason for low yield (<40%) is the rapid saturation of the Pd(II) species by free cyanide ions, forming inactive [Pd(CN)4]2- species.

SymptomProbable CauseTechnical Solution
Reaction Stalls <50% Cyanide Poisoning: Free CN⁻ concentration is too high, shutting down the catalytic cycle.Switch to Zn(CN)₂: Unlike NaCN, zinc cyanide releases CN⁻ slowly, matching the turnover rate of the catalyst. Do not use KCN/NaCN with Palladium unless using specific phase-transfer conditions [1].
Black Precipitate Pd Black Formation: Ligand dissociation due to high heat or oxidation.Upgrade Ligand: Switch from PPh₃ to dppf or Xantphos . Bidentate ligands have a wider bite angle and resist displacement by cyanide [2].
No Conversion Oxidative Addition Failure: The C8 position is electron-rich and sterically hindered.Add Co-Catalyst: Add 10 mol% Zinc Dust . This reduces any oxidized Pd(II) back to active Pd(0) and activates the Zn(CN)₂ surface [3].
Side Product: Hydrolysis Amide Formation: Water content is too high at high temp.Control Water: While trace water helps Zn(CN)₂ solubility, >1% leads to amide hydrolysis. Use anhydrous DMAc with exactly 1% added water (v/v).
Mechanistic Insight: The "Peri-Effect"

In 8-substituted quinolines, the C8 position is geographically close to the N1 nitrogen.

  • Risk: The quinoline nitrogen can coordinate to the Palladium center, creating a stable, non-reactive chelate that prevents transmetallation.

  • Fix: This is why high temperatures (120°C) are non-negotiable; thermal energy is required to break this non-productive chelation.

Route B: The Sandmeyer Reaction (The Classical Route)

Best for: Multi-gram/Kilo scale, low material cost, tolerance to moisture. Core Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution using CuCN.

Standard Operating Procedure (SOP-8CN-Cu)
  • Diazotization: Dissolve 8-amino-2-methylquinoline in 15% HCl. Cool to 0°C. Add NaNO₂ (1.1 equiv) dropwise.

  • Neutralization (Critical Step): Adjust pH to ~6.0 using Na₂CO₃ before adding to cyanide.

  • Cyanation: Add the cold diazonium solution to a mixture of CuCN/KCN at 60°C.

Troubleshooting & Optimization Guide

Critical Failure Mode: Thermal Runaway & Tar Formation The 8-diazonium species is less stable than typical phenyl diazoniums due to the basic nitrogen in the ring.

SymptomProbable CauseTechnical Solution
Violent Foaming Rapid N₂ Release: Addition of diazonium to warm CuCN is too fast.Dosing Control: Use a peristaltic pump or dropping funnel to add the diazonium salt sub-surface to the CuCN solution to prevent gas accumulation [4].
Low Yield (Phenol) Hydrolysis: The diazonium reacts with water instead of CN⁻.pH Buffering: Do not add highly acidic diazonium solution directly to CuCN. Neutralize the diazonium solution with sodium acetate or carbonate to pH 5–6 immediately prior to addition [5].
Red/Brown Tar Azo Coupling: Diazonium coupling with unreacted amine.Excess Acid: Ensure the initial amine is fully protonated (use 2.5 equiv HCl) to prevent it from acting as a nucleophile against the formed diazonium.

Purification Protocol (Isolation of this compound)

The product is a solid (mp ~149–155°C for related derivatives, check specific experimental data).

  • Quench:

    • Pd Route: Dilute with EtOAc, wash with 1M NH₄OH (to remove copper/zinc salts).

    • Sandmeyer:[1][2][3][4][5] Use FeCl₃ or hypochlorite to destroy excess cyanide (Safety First!).

  • Extraction: DCM or EtOAc.

  • Chromatography:

    • Stationary Phase: Silica Gel (Neutralized). Acidic silica can hydrolyze the nitrile.

    • Mobile Phase: Hexane:EtOAc (Gradient 9:1 to 7:3).

    • Note: The 2-methyl group increases polarity compared to unsubstituted quinoline.

  • Recrystallization: Ethanol or Isopropanol is typically effective for final polishing.

Visualizing the Catalytic Failure Points (Pd Route)

Understanding where the catalyst dies allows for precise fixing.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Limiting (Steric Bulk) Dead DEAD CATALYST [Pd(CN)4]2- Pd0->Dead Ligand Loss TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 Slow Release RedElim Reductive Elimination (Product + Pd0) TransMet->RedElim TransMet->Dead Excess Free CN- (Avoid KCN!) RedElim->Pd0

Caption: The Pd-Catalytic cycle showing the "Death Pathway" (Red) caused by excess cyanide or ligand dissociation.

References

  • Maligres, P. E., et al. (2004). "Cyanation of aryl halides with potassium hexacyanoferrate(II) catalyzed by palladium." Tetrahedron Letters, 45(52), 9631-9635. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[6] Chemical Communications, (12), 1388-1389. Link

  • Chidambaram, R. (2004). "The development of a practical method for the palladium-catalyzed cyanation of aryl halides." Tetrahedron Letters, 45(7), 1441-1444. Link

  • Krasnokutskaya, E. A., et al. (2007).[1] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81-84. Link

  • Beletskaya, I. P., et al. (2007).[1] "Catalytic Sandmeyer Bromination." Synthesis, 2007(16), 2534-2538. Link

Disclaimer: Cyanide salts and derivatives are acutely toxic. All protocols described above must be performed in a functioning fume hood with appropriate PPE and a cyanide antidote kit available on site.

Sources

Technical Support Center: Hydrolysis Prevention in Quinoline-2-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of Quinoline-2-carbonitrile (often colloquially referred to as "quinaldine nitrile" or 2-cyanoquinoline). The primary synthetic route discussed is the modified Reissert-Henze reaction (activation of Quinoline


-oxide), as this pathway is most susceptible to critical hydrolysis side reactions that degrade both the activator and the final nitrile product.

Part 1: Technical Overview & Critical Control Points

The Chemistry of Failure: Where Hydrolysis Occurs

In the synthesis of Quinoline-2-carbonitrile from Quinoline


-oxide, water is the primary antagonist. It acts as a competing nucleophile at two distinct stages, leading to two different impurities:
  • Stage 1: Activator Hydrolysis (The "Stalled" Reaction)

    • Mechanism: The reaction requires an electrophilic activator (e.g., Benzoyl Chloride, Tosyl Chloride, or Triflic Anhydride) to convert the

      
      -oxide into a reactive 
      
      
      
      -acyloxyquinolinium intermediate.
    • Failure Mode: Adventitious water hydrolyzes the highly reactive acyl chloride before it can activate the

      
      -oxide.
      
    • Result: Low conversion; recovery of starting material.

  • Stage 2: Intermediate Hydrolysis (The "Carbostyril" Pathway)

    • Mechanism: The activated

      
      -acyloxyquinolinium species is highly electrophilic at the C2 position. It is intended to capture the Cyanide ion (
      
      
      
      ).
    • Failure Mode: If water is present, it outcompetes the cyanide ion (especially if the cyanide source is poorly soluble). Water attacks C2, eliminating the activator and tautomerizing to form 2-Quinolone (Carbostyril) .

    • Result: Formation of the thermodynamic oxo-impurity (2-Quinolone), which is difficult to separate.

  • Stage 3: Product Hydrolysis (The "Over-Reaction")

    • Mechanism: The formed nitrile group is electron-deficient due to the adjacent nitrogen heterocycle.

    • Failure Mode: During acidic or basic workup (or if the reaction mixture becomes too hot/acidic), the nitrile hydrolyzes first to Quinoline-2-carboxamide and eventually to Quinoline-2-carboxylic acid (Quinaldic acid) .

    • Result: Appearance of amide peaks in NMR/LCMS; loss of yield.

Part 2: Visualizing the Divergent Pathways

The following diagram illustrates the competition between the desired cyanation and the parasitic hydrolysis pathways.

G cluster_0 Activation Phase cluster_1 Nucleophilic Attack (Critical Junction) cluster_2 Outcomes QNO Quinoline N-Oxide Intermediate N-Acyloxyquinolinium (Activated Intermediate) QNO->Intermediate + Activator Activator Activator (R-COCl / TMSCN) H2O H₂O (Moisture) Activator->H2O Hydrolysis (Dead End) Product Quinoline-2-carbonitrile (Target) Intermediate->Product + CN⁻ (Desired Path) Side1 2-Quinolone (Carbostyril) Intermediate->Side1 + H₂O (Competing Nucleophile) CN Cyanide Source (TMSCN / KCN) Side2 Quinoline-2-carboxamide Product->Side2 Acid/Base Hydrolysis (Workup Issue)

Caption: Competitive pathways in the Reissert-Henze reaction. Water competes at the activation stage (forming 2-Quinolone) and the workup stage (hydrolyzing the Nitrile).

Part 3: Troubleshooting Hub (Q&A)

Scenario A: "I see a large peak at M+16 (or +18) relative to my starting material, and no nitrile."

Diagnosis: You have formed 2-Quinolone (Carbostyril) . Cause: Water was present in the reaction solvent or the cyanide source was not soluble/reactive enough to compete with residual moisture. Corrective Action:

  • Solvent Drying: Ensure DCM or Acetonitrile is dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Reagent Switch: Switch from inorganic cyanide (KCN/NaCN) to TMSCN (Trimethylsilyl cyanide) . TMSCN is soluble in organic solvents, increasing the effective concentration of

    
    , allowing it to outcompete trace water [1].
    
  • Activator Choice: Use Benzoyl Chloride or Tosyl Chloride in the presence of a non-nucleophilic base (e.g., TEA or DIPEA) to buffer the system.

Scenario B: "My reaction worked, but after column chromatography, I isolated the Amide."

Diagnosis: Hydrolysis of the nitrile product on silica gel. Cause: Quinoline-2-carbonitrile is electron-deficient and susceptible to acid-catalyzed hydrolysis on the acidic surface of silica gel, especially if the eluent contains methanol or water. Corrective Action:

  • Neutralize Silica: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in Hexanes before loading the sample.

  • Eluent Modification: Avoid alcohol-based eluents if possible. Use Ethyl Acetate/Hexanes gradients.

  • Workup pH: Ensure the quench is performed with saturated

    
     (pH ~8-9), not strong acid or strong base (NaOH).
    
Scenario C: "The reaction stalled at the N-Oxide stage."

Diagnosis: Activator failure. Cause: Your acyl chloride (e.g., Benzoyl Chloride) has hydrolyzed to Benzoic Acid in the bottle. Corrective Action:

  • Distillation: Distill Benzoyl Chloride before use or use a fresh bottle of Triflic Anhydride (

    
    )  for higher reactivity.
    
  • Stoichiometry: Increase the activator equivalents to 1.5 - 2.0 eq to account for trace moisture scavenging.

Part 4: Optimized Protocol (Self-Validating System)

This protocol utilizes TMSCN and Dimethylcarbamoyl chloride (or Benzoyl chloride) to minimize hydrolysis risks. The use of TMSCN provides an anhydrous source of cyanide.

Reagents:

  • Quinoline

    
    -oxide (1.0 eq)[1]
    
  • TMSCN (Trimethylsilyl cyanide) (1.5 eq) [Caution: Generates HCN upon hydrolysis. Handle in fume hood. ]

  • Dimethylcarbamoyl chloride (Activator) (1.2 eq)

  • DCM (Anhydrous, 0.1 M concentration)

  • DIPEA (Diisopropylethylamine) (1.0 eq) - Optional, acts as an acid scavenger.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 2-neck round bottom flask under a stream of Nitrogen (

      
      ).
      
    • Cool to Room Temperature (RT) under

      
      .
      
  • Reaction Assembly:

    • Add Quinoline

      
      -oxide and anhydrous DCM via syringe.
      
    • Add TMSCN via syringe. (Do not add yet).

    • Self-Check: Solution should be clear. Cloudiness indicates moisture.

  • Activation & Cyanation (One-Pot):

    • Add TMSCN (1.5 eq) to the stirring solution.

    • Cool the mixture to 0°C (Ice bath).

    • Add the Activator (Dimethylcarbamoyl chloride or Benzoyl chloride) dropwise over 10 minutes.

    • Why? Slow addition prevents localized overheating, which can trigger side reactions.

    • Allow to warm to RT and stir for 4–12 hours.

  • Monitoring (The "Stop" Sign):

    • Check TLC (30% EtOAc/Hexane).

    • Target: New spot at higher

      
       (Nitrile).
      
    • Impurity: Spot at baseline or very low

      
       (Quinolone/Amide).
      
    • Validation: If SM remains after 12h, add 0.5 eq more Activator, NOT more cyanide.

  • Quench & Workup (Critical for Stability):

    • Quench by adding Saturated

      
        (10 mL/mmol) at 0°C. Do not use acid. 
      
    • Stir vigorously for 15 minutes to destroy excess acyl chloride.

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine.[2]

    • Dry over

      
       (Sodium Sulfate).[1][2] Do not use 
      
      
      
      (Magnesium sulfate is slightly acidic and can promote hydrolysis on sensitive nitriles).
  • Purification:

    • Concentrate in vacuo at <40°C.

    • Flash Chromatography: Silica gel (neutralized with 1% TEA). Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).

Part 5: Data Summary & Reference Values

ParameterOptimal RangeConsequence of Deviation
Temperature 0°C

25°C
>40°C increases 2-quinolone formation; <0°C slows activation.
Solvent Water < 50 ppm>100 ppm leads to significant carbostyril (2-quinolone) byproduct.
pH (Workup) 7.5 - 8.5pH < 4 hydrolyzes nitrile to amide; pH > 10 hydrolyzes nitrile to acid.
Equivalents (Activator) 1.2 - 1.5 eq< 1.0 eq leaves unreacted N-oxide; > 3.0 eq complicates workup.
References
  • Fife, W. K. (1983).

    
    -oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377. 
    
  • Manna, S. R., et al. (2015).

    
    -oxides. Organic & Biomolecular Chemistry, 13, 18-24. 
    
  • BenchChem Technical Support. (2025). Synthesis of Quinoline-2-Carboxylate and Nitrile Derivatives. BenchChem Application Notes.

Disclaimer: This guide is intended for qualified research personnel. Cyanide reagents (TMSCN, KCN) are acutely toxic. All manipulations must be performed in a functioning fume hood with appropriate PPE and cyanide antidote kits available.

Sources

Technical Support Center: Optimizing 8-bromo-2-methylquinoline Cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cyanation of 8-bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Instead of a rigid protocol, we present a series of frequently asked questions and troubleshooting scenarios to address specific challenges you may encounter in the lab. Our approach is grounded in mechanistic principles to help you understand the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the cyanation of 8-bromo-2-methylquinoline?

A1: The optimal starting temperature is highly dependent on your chosen catalytic system (palladium or copper) and cyanide source.

  • For Palladium-Catalyzed Systems: A conservative starting point is between 70-80 °C .[1] Many modern palladium catalysts with specialized ligands are highly active and can facilitate cyanation at lower temperatures.[2][3] For instance, systems using K4[Fe(CN)6] in a MeCN/water solvent mixture have been effective at 70 °C.[4] If you are using a more robust, ligand-free system with Pd(OAc)2, a higher temperature of around 120 °C in a high-boiling solvent like DMAc might be necessary.[5]

  • For Copper-Catalyzed Systems (Rosenmund-von Braun type): Traditional methods require high temperatures, often in the range of 150-200 °C , especially when using CuCN in solvents like DMF or pyridine.[6] However, modern variations using catalytic amounts of copper iodide (CuI) with additives like KI and a ligand can proceed at milder temperatures, around 110 °C in toluene.[7]

Key Takeaway: Always start with milder conditions reported for similar heteroaromatic bromides before escalating the temperature. This minimizes the risk of substrate or product degradation.

Q2: My reaction shows very low conversion of 8-bromo-2-methylquinoline after several hours. What should I do?

A2: Low conversion is a common issue, often related to insufficient thermal energy or catalyst deactivation. Here is a systematic approach to troubleshoot this problem:

  • Verify Reagent Purity and Inert Atmosphere: Ensure your solvent is anhydrous and the reaction is set up under an inert atmosphere (Argon or Nitrogen). Moisture can be particularly detrimental, leading to hydrolysis of the cyanide source and catalyst poisoning.[8]

  • Incremental Temperature Increase: If the initial conditions are mild (e.g., 70 °C), increase the temperature in a stepwise manner. Raise the temperature by 10-15 °C and monitor the reaction progress by TLC or LC-MS for another 2-4 hours. Continue this process until you observe a significant increase in product formation or reach the boiling point of your solvent.

  • Evaluate the Catalyst and Ligand:

    • Catalyst Poisoning: Cyanide ions are known to poison palladium catalysts by forming inactive complexes.[8][9] Using a less toxic and less soluble cyanide source like K4[Fe(CN)6] can help maintain a low concentration of free cyanide in solution, mitigating this issue.[9]

    • Ligand Choice: For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can enhance catalyst activity, potentially allowing the reaction to proceed at lower temperatures. If you are using a simple ligand like PPh3, consider switching to a more specialized one like a dialkylbiarylphosphine ligand.[3]

  • Consider the Cyanide Source: The nature of the cyanide source dictates the required temperature. If you are using the highly stable and non-toxic K4[Fe(CN)6], higher temperatures may be needed to facilitate the transfer of the cyanide group from the iron center to the palladium catalyst.[9] In contrast, more reactive sources like Zn(CN)2 might be effective at lower temperatures.[10]

Below is a logical workflow for addressing low conversion:

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents increase_temp Increase Temperature by 10-15 °C check_reagents->increase_temp monitor_rxn Monitor Progress (TLC, LC-MS) increase_temp->monitor_rxn eval_catalyst Evaluate Catalyst System (Poisoning, Ligand Choice) monitor_rxn->eval_catalyst No Improvement success Reaction Optimized monitor_rxn->success Conversion Improved eval_cyanide Consider Alternative Cyanide Source eval_catalyst->eval_cyanide eval_cyanide->increase_temp Implement Changes & Re-run fail Consult Further Literature eval_cyanide->fail

Caption: Troubleshooting workflow for low reaction conversion.

Q3: I'm observing significant byproduct formation and/or decomposition of my starting material. Is the temperature too high?

A3: Yes, the formation of multiple byproducts or dark, tarry reaction mixtures is a strong indicator that the reaction temperature is too high. High temperatures can lead to several undesirable side reactions:

  • Substrate/Product Decomposition: Quinoline rings, while generally stable, can degrade under harsh conditions, especially in the presence of strong bases or nucleophiles at elevated temperatures. The melting point of 8-bromo-2-methylquinoline is around 69-70 °C (342-343 K), indicating it is a stable solid, but stability in solution at high temperatures can be a concern.[11]

  • Benzoin-type Condensations: If your substrate has other reactive functional groups, such as aldehydes, high temperatures in the presence of cyanide can lead to side reactions like benzoin condensation.[9][12]

  • Ligand Decomposition: Phosphine ligands can degrade at high temperatures, leading to catalyst deactivation and the formation of phosphine oxides.

  • Solvent-Related Side Reactions: Solvents like DMF can decompose at high temperatures (>150 °C) to form dimethylamine, which can act as a nucleophile and lead to byproducts.

Troubleshooting High-Temperature Issues:

  • Reduce the Temperature: Immediately lower the reaction temperature by 20-30 °C. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Use a Milder Cyanide Source: If using highly reactive sources like NaCN or KCN, consider switching to Zn(CN)2 or K4[Fe(CN)6], which often allow for milder conditions.[9][13]

  • Optimize Catalyst Loading: High catalyst loading can sometimes exacerbate side reactions. Try reducing the catalyst and ligand loading to the minimum effective level (e.g., 0.5-2 mol%).

  • Solvent Choice: Ensure your solvent is appropriate for the target temperature. If you need to run the reaction at 140 °C, do not use a solvent that boils at 120 °C. Choose a solvent with a boiling point at least 20-30 °C higher than your target reaction temperature.

Data Summary: Typical Reaction Conditions

The table below summarizes common conditions for the cyanation of aryl bromides, providing a useful reference for selecting your starting parameters.

Catalyst SystemCyanide SourceSolventTemperature Range (°C)Typical YieldsReference(s)
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]DMAc120-140Good to Excellent[5]
Pd/CM-phosK₄[Fe(CN)₆]MeCN / H₂O70Excellent[1][4]
Palladacycle PrecatalystK₄[Fe(CN)₆]Dioxane / H₂O70-100High[9][12]
Pd₂(dba)₃ / XantphosZn(CN)₂DMF160 (Microwave)Excellent[14]
CuI (catalytic)NaCNToluene110Good[7]
CuCN (stoichiometric)CuCNDMF / Pyridine150-200Variable[6]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol provides a robust starting point for your experiments.

Reagents:

  • 8-bromo-2-methylquinoline (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-2-methylquinoline, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, Xantphos, and Na₂CO₃.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 100 °C .

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The temperature affects the rate of each step. Insufficient temperature can stall the cycle, particularly at the oxidative addition or reductive elimination steps. Excess temperature can cause catalyst or substrate degradation.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-Br(L₂) Pd0->PdII_complex PdII_cyano Ar-Pd(II)-CN(L₂) PdII_complex->PdII_cyano Transmetal Transmetalation PdII_cyano->Pd0 ArCN 8-cyano-2-methylquinoline RedElim Reductive Elimination ArBr 8-bromo-2-methylquinoline CN_source [CN]⁻ Source

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. Available at: [Link]

  • Senecal, T. D., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(9), 2136-2140. Available at: [Link]

  • Cohen, R. D., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]

  • Li, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available at: [Link]

  • Cohen, R. D., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. Available at: [Link]

  • Kamijo, S., et al. (2012). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. RSC Advances, 2(22), 8468-8474. Available at: [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]

  • Senecal, T. D., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(9), 2136-2140. Available at: [Link]

  • Shinde, V. S. (2018). Chapter 1: Introduction. In Transition Metal-Catalyzed Cyanation Reactions. Available at: [Link]

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(16), 6169. Available at: [Link]

  • Bálint, E., et al. (2020). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2020(5), 114-131. Available at: [Link]

  • St. Albert's College. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Available at: [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4966–4986. Available at: [Link]

  • Gaylord Chemical. (n.d.). Cyanation and DMSO. Available at: [Link]

  • ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • CEM. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Available at: [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Available at: [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61(79), 10534-10537. Available at: [Link]

  • Vantourout, J. C., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6849–6859. Available at: [Link]

  • Google Patents. (2015). CN104592109A - Method for preparing 8-bromoquinoline derivative.
  • Das, S., & Ranu, B. C. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33891-33913. Available at: [Link]

  • MDPI. (2025). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 30(1), 1. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Available at: [Link]

  • ResearchGate. (2014). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Available at: [Link]

  • MDPI. (2025). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Available at: [Link]

  • Reddit. (2022). Cyanation of Aryl Bromide. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

Sources

Troubleshooting low conversion rates in quinaldine cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinaldine Cyanation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 2-cyanoquinaldine and its derivatives. As specialists in synthetic organic chemistry, we understand that achieving high conversion rates is paramount. This document provides in-depth, field-proven insights to help you navigate the complexities of this transformation.

Troubleshooting Guide: A Logical Approach to Low Conversion Rates

Low conversion in a quinaldine cyanation reaction is a multifaceted problem. Before resorting to a complete redesign of your synthetic route, a systematic diagnosis of the current protocol is essential. The following workflow provides a logical sequence of checks to identify and resolve the root cause of poor yields.

Troubleshooting_Workflow cluster_SM cluster_Conditions cluster_Side_Products cluster_Mechanism Start START: Low Conversion Rate Observed Check_SM Step 1: Verify Starting Materials & Reagents Start->Check_SM Check_Conditions Step 2: Scrutinize Reaction Conditions Check_SM->Check_Conditions If materials are verified SM_Purity Purity of Quinaldine N-Oxide? (NMR, LC-MS) Check_SM->SM_Purity Reagent_Activity Activity of Cyanide Source & Activating Agent? Check_SM->Reagent_Activity Stoichiometry Correct Stoichiometry? Check_SM->Stoichiometry Analyze_Side_Products Step 3: Analyze for Side Products & Intermediates Check_Conditions->Analyze_Side_Products If conditions are optimal Anhydrous System Truly Anhydrous? (Dry Solvents/Glassware) Check_Conditions->Anhydrous Temperature Optimal Temperature Maintained? Check_Conditions->Temperature Atmosphere Inert Atmosphere Maintained? (If required) Check_Conditions->Atmosphere Revisit_Mechanism Step 4: Re-evaluate Reaction Mechanism & Reagent Choice Analyze_Side_Products->Revisit_Mechanism If side reactions are significant Hydrolysis Hydrolysis to Amide/Acid? (LC-MS, IR) Analyze_Side_Products->Hydrolysis Isomers Formation of Isomers? (e.g., 4-cyano) Analyze_Side_Products->Isomers Degradation Starting Material Degradation? Analyze_Side_Products->Degradation Cyanide_Source Change Cyanide Source? (e.g., TMSCN, K4[Fe(CN)6]) Revisit_Mechanism->Cyanide_Source Activating_Agent Change Activating Agent? (e.g., Ms2O, Tf2O) Revisit_Mechanism->Activating_Agent Solvent_Choice Alter Solvent Polarity? Revisit_Mechanism->Solvent_Choice Success SUCCESS: Improved Conversion Rate SM_Purity->Success Implement Solution Reagent_Activity->Success Implement Solution Stoichiometry->Success Implement Solution Anhydrous->Success Implement Solution Temperature->Success Implement Solution Atmosphere->Success Implement Solution Hydrolysis->Success Implement Solution Isomers->Success Implement Solution Degradation->Success Implement Solution Cyanide_Source->Success Implement Solution Activating_Agent->Success Implement Solution Solvent_Choice->Success Implement Solution

Caption: Simplified mechanism for the cyanation of quinaldine N-oxide.

  • Step 1: Activation: The oxygen atom of the N-oxide attacks the electrophilic activating agent (e.g., Ms₂O), making the quinoline ring, particularly the C2 position, highly electrophilic and susceptible to nucleophilic attack.

  • Step 2: Nucleophilic Attack: The cyanide anion (CN⁻) attacks the activated C2 position, forming a 1,2-dihydroquinaldine intermediate. [1][2]This is often the rate-determining step.

  • Step 3: Elimination: A subsequent elimination step, often facilitated by a base, rearomatizes the ring and expels the activating group's remnant to yield the final 2-cyanoquinaldine product.

Quantitative Data & Recommended Conditions

The optimal conditions for quinaldine cyanation can vary significantly based on the chosen methodology. The following table summarizes typical conditions from published literature for the cyanation of the closely related quinoline N-oxide, which serves as an excellent starting point for optimization.

ParameterMethod A: Metal-Free (TMSCN/Ms₂O) [3]Method B: Classical Reissert-Henze [4]Method C: Oxidative (K₃[Fe(CN)₆]) [5][6]
Substrate Quinaldine N-OxideQuinaldineQuinaldine N-Oxide
Cyanide Source Trimethylsilyl Cyanide (TMSCN)Potassium Cyanide (KCN)Potassium Cyanide (KCN)
Activating Agent Methanesulfonic Anhydride (Ms₂O)Benzoyl ChloridePotassium Ferricyanide (Oxidant)
Typical Solvent DCE, DCM, or Ethyl AcetateWater/DCM (Biphasic)Water or Protic Solvents
Temperature Room Temperature0 °C to Room Temp50 - 70 °C
Typical Yield (%) 80 - 98%65 - 75%35 - 85%
Key Considerations Requires strictly anhydrous conditions.Use of highly toxic KCN.Can have lower yields; reactivity dependent on substrate.

Experimental Protocols

Protocol 1: Synthesis of Quinaldine N-Oxide

This is a prerequisite for most modern cyanation methods.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinaldine (1.0 equiv).

  • Reagent Addition: Dissolve the quinaldine in glacial acetic acid (approx. 5-10 mL per gram of quinaldine). Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add hydrogen peroxide (30% aqueous solution, ~2.0-3.0 equiv) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure quinaldine N-oxide.

Protocol 2: Metal-Free C2-Cyanation of Quinaldine N-Oxide[1]

This protocol is adapted from a general procedure for quinoline N-oxides and offers high yields under mild, anhydrous conditions.

  • Setup: In an oven-dried, two-necked round-bottom flask under an argon atmosphere, dissolve quinaldine N-oxide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (to make a ~0.25 M solution).

  • Reagent Addition: To the stirred solution at room temperature, add methanesulfonic anhydride (Ms₂O, 2.0 equiv) in one portion.

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 3.0 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure 2-cyanoquinaldine.

References

  • BenchChem. (2025). Comparing the efficiency of different synthetic routes to Quinaldic Acid.
  • ResearchGate. (n.d.). Cyanation of heteroaromatic N‐oxides with trimethylsilyl cyanide.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC.
  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). J-STAGE.
  • ResearchGate. (n.d.).
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry.
  • Reissert Reaction. (n.d.). Cambridge University Press.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry.
  • ResearchGate. (n.d.). Water‐Mediated C−H Cyanation of Quinoxalin‐2(1H)‐ones and Quinoxalines Under Visible‐Light Conditions.
  • Reissert reaction. (n.d.). Wikipedia.
  • Nickel-Catalyzed Cyan
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • ResearchGate. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Rel
  • Optimisation and scale-up of microwave assisted cyan
  • ResearchGate. (n.d.).
  • Reaction of heterocyclic compounds. VII. Oxidative cyanation of heteroaromatic N-oxides. (1972). Journal of Organic Chemistry.
  • Thomas Scientific. (n.d.). Potassium Ferricyanide.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett.
  • BenchChem. (2025).
  • One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent – A green chemistry approach. (n.d.). Indian Academy of Sciences.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Ni-Catalyzed Cyanation of (Hetero)
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • BenchChem. (2025). Challenges in the cyanidation step of Disperse Blue 165 synthesis.

Sources

Technical Support Center: NMR Troubleshooting for 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the NMR characterization of nitrogen-containing heterocyclic compounds. 2-Methylquinoline-8-carbonitrile presents unique solubility challenges due to its planar aromatic structure, the lipophilic 2-methyl group, and the highly polar, hydrogen-bond-accepting 8-cyano group. This combination often leads to strong intermolecular


 stacking and dipole-dipole interactions, causing aggregation and poor solvation in standard non-polar NMR solvents.

Below is our comprehensive troubleshooting guide to help you obtain pristine, publication-quality NMR spectra for this challenging molecule.

Troubleshooting Guides & FAQs

Q1: Why does my sample of this compound appear cloudy in


, resulting in broadened NMR peaks and poor signal-to-noise ratio? 
Expertise & Causality:  Peak broadening in 

is a classic symptom of incomplete solvation and molecular aggregation. The planar quinoline core promotes strong

stacking, while the cyano group at the 8-position creates a strong localized dipole.

lacks the hydrogen-bonding capacity and high dielectric constant necessary to disrupt these intermolecular forces effectively. When the molecules aggregate, their tumbling rate in solution decreases, leading to shorter transverse relaxation times (

) and consequently, broader NMR signals. Self-Validating Protocol: To validate if aggregation is the root cause, perform a serial dilution. If the peaks sharpen at lower concentrations, aggregation is occurring. If you require high concentrations (e.g., for

NMR or 2D experiments), you must switch to a solvent with a higher dielectric constant and hydrogen-bond disruption capabilities. Literature shows that structurally similar quinoline-carbonitrile derivatives are often characterized successfully in Methanol-

1.

Q2: I switched to DMSO-


 to improve solubility, but now a massive water peak at ~3.3 ppm is obscuring my aliphatic signals. How can I resolve this? 
Expertise & Causality:  DMSO-

is highly hygroscopic and rapidly absorbs atmospheric moisture. The residual water peak (HOD) in DMSO-

typically appears at 3.33 ppm. Because the 2-methyl protons of this compound resonate in the aliphatic region (around 2.5 - 3.0 ppm depending on the solvent), a broad water peak can easily mask these critical signals. Self-Validating Protocol:
  • Solvent Drying: Use fresh DMSO-

    
     from single-use ampoules rather than a previously opened bottle. Cambridge Isotope Laboratories strongly recommends using ampoules to prevent moisture ingress for sensitive quantitative NMR 2.
    
  • Temperature Shift: If you cannot avoid the water peak, exploit the temperature dependence of hydrogen bonding. By heating the NMR probe to 40-50°C, the hydrogen-bond network of water is disrupted, causing the water peak to shift upfield (towards lower ppm), effectively unmasking the 2-methyl signal. Verify the shift by acquiring spectra at 5°C increments.

Q3: My compound seems to degrade or change over time when left in certain deuterated solvents. What is happening? Expertise & Causality: Quinoline derivatives can be sensitive to photochemical degradation or nucleophilic attack under specific conditions. For instance, prolonged exposure to Methanol-


 under ambient light can sometimes lead to slow addition across the cyano group or photochemical rearrangements, a known issue for specific substituted quinolines 1. Furthermore, if the compound contains trace acidic or basic impurities from synthesis, it can catalyze solvent-solute reactions.
Self-Validating Protocol:  If solvent reactivity is suspected, switch to a non-nucleophilic, aprotic solvent with high solubilizing power. Pyridine-

is an excellent alternative for rigid, polar aromatics as it provides

interactions to dissolve the compound without acting as a strong nucleophile 3. Always prepare samples immediately before acquisition and store them in amber NMR tubes to prevent photo-degradation.

Quantitative Data Presentation: NMR Solvent Selection Matrix

To facilitate rapid solvent selection for this compound, consult the following matrix comparing solvent properties and expected solubility behaviors 2, 4.

NMR SolventDielectric Constant (

)
H-Bonding CapabilityResidual

Shift (ppm)
Expected Solubility for this compoundRecommended Use Case
Chloroform-

(

)
4.8Poor7.26Low (< 5 mg/mL)Routine

NMR (low concentration).
Methanol-

(

)
32.7Strong (Donor/Acceptor)3.31, 4.87Moderate to HighGood for disrupting

stacking.
DMSO-

46.8Strong (Acceptor)2.50, 3.33 (

)
High (> 20 mg/mL)

NMR or 2D NMR requiring high concentrations.
Pyridine-

12.4Moderate (Acceptor)7.22, 7.58, 8.74HighAlternative when compound is reactive in

.

Experimental Protocols: Step-by-Step Sample Preparation

Protocol: Preparation of High-Concentration NMR Samples for Recalcitrant Quinoline Derivatives This protocol ensures maximum dissolution while preventing solvent-induced degradation, ensuring high-quality 1D and 2D NMR spectra.

  • Weighing: Accurately weigh 15-20 mg of this compound into a clean, dry 1.5 mL glass vial. (Do not weigh directly into the NMR tube to avoid static cling and incomplete mixing).

  • Solvent Addition: In a dry box or under a gentle nitrogen stream, snap open a fresh 0.5 mL ampoule of DMSO-

    
     or Pyridine-
    
    
    
    . Transfer 0.6 mL of the solvent to the glass vial using a clean glass syringe.
  • Mechanical Disruption: Cap the vial tightly and vortex vigorously for 30 seconds.

  • Thermal & Sonic Agitation: If particulates remain, place the vial in a heated ultrasonic bath set to 40°C for 5 minutes.

    • Causality: Sonication provides the cavitation energy required to break the rigid crystal lattice, while mild heat increases the kinetic energy of the solvent molecules, enhancing the dissolution rate without causing thermal degradation 4.

  • Visual Inspection & Filtration: Hold the vial against a light source. The solution must be optically clear. If any micro-particulates are visible, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into the 5 mm NMR tube.

    • Causality: Solid particles cause magnetic susceptibility gradients, leading to severe peak broadening and poor shimming.

  • Acquisition: Cap the NMR tube, seal with Parafilm, and acquire the spectra immediately to minimize potential solvent interactions or water absorption.

Troubleshooting Workflow Visualization

NMR_Solvent_Workflow Start Start: Weigh 2-Methylquinoline- 8-carbonitrile (15 mg) TestCDCl3 Test Solubility in CDCl3 (Standard Non-Polar) Start->TestCDCl3 CheckSol Is solution clear without particulates? TestCDCl3->CheckSol RunNMR Acquire 1H/13C NMR CheckSol->RunNMR Yes TestDMSO Switch to DMSO-d6 or Methanol-d4 (Polar) CheckSol->TestDMSO No (Suspension/Cloudy) CheckSol2 Is compound fully dissolved? TestDMSO->CheckSol2 CheckSol2->RunNMR Yes HeatSonicate Gentle Heating (40°C) & Sonication CheckSol2->HeatSonicate No CoSolvent Use Pyridine-d5 or Co-solvent System CheckSol2->CoSolvent Still Insoluble / Reactive HeatSonicate->CheckSol2 CoSolvent->RunNMR

Caption: Logical workflow for troubleshooting this compound NMR solubility issues.

References

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Solvent Data Chart Source: Cambridge Isotope Laboratories, Inc. URL:[Link]

  • Unable to obtain clean NMR of compound due to solvent sensitivity Source: r/Chempros - Reddit URL:[Link]

Sources

Technical Support Guide: Isolation & Workup of 8-Cyanoquinaldine

[1]

Case ID: 8-CN-Q-ISO-001 Topic: Workup, Purification, and Troubleshooting for 8-Cyano-2-methylquinoline Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

The isolation of 8-cyanoquinaldine (2-methyl-8-quinolinecarbonitrile) presents specific challenges due to the basicity of the quinoline ring, the sensitivity of the nitrile group to hydrolysis, and the potential for transition metal contamination (if synthesized via Sandmeyer or Pd-catalysis).[1][2] This guide provides a self-validating workflow to ensure high purity and yield, moving beyond generic protocols to address the specific physicochemical behavior of this bicyclic aromatic system.

Module 1: Critical Synthesis Workflows

To provide accurate workup advice, we must first categorize your synthesis route.[2] The impurity profile differs significantly between the two primary methods.[1][2]

Route A: The Sandmeyer Sequence (Classic)

Starting Material: 8-Amino-2-methylquinoline Reagents:




22
Route B: Pd-Catalyzed Cyanation (Modern)

Starting Material: 8-Bromo-2-methylquinoline Reagents:


12

SynthesisRoutesStartA8-Amino-2-methylquinolineDiazDiazonium Intermediate(Unstable < 5°C)StartA->DiazNaNO2, HXStartB8-Bromo-2-methylquinolinePdCyclePd-Catalytic Cycle(Cyanation)StartB->PdCycleZn(CN)2, [Pd]CuComplexCu-CN Complex(Sandmeyer)Diaz->CuComplexCuCN, KCNProduct8-Cyanoquinaldine(Crude)CuComplex->ProductN2 releasePdCycle->Product100°C, DMF

Figure 1: Mechanistic pathways defining the impurity profile for 8-cyanoquinaldine isolation.

Module 2: Step-by-Step Isolation Protocols

Protocol A: Quenching & Extraction (Sandmeyer Focus)

Target Issue: Copper Emulsions and Cyanide Safety

  • Cyanide Destruction (Critical Safety Step):

    • Do NOT acidify the reaction mixture immediately if excess KCN/NaCN was used.[1][2] This releases HCN gas.[2]

    • Step: Add saturated sodium bicarbonate (

      
      ) or 10% 
      
      
      to adjust pH to >9.[2]
    • Oxidation: Add household bleach (sodium hypochlorite) dropwise to the filtrate after extraction to destroy residual aqueous cyanide before disposal.[2]

  • De-Complexation of Copper:

    • Copper (I) salts form sticky complexes with quinoline nitrogens, leading to blue/green emulsions.[2]

    • The Fix: Add 20% aqueous ammonia (

      
      ) or a saturated solution of 
      
      
      to the reaction mixture before extraction.[2] The ammonia binds copper more strongly than the quinoline, forming the water-soluble
      
      
      complex (deep blue).[2]
  • Extraction Solvent:

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2]

    • Note: Quinolines are lipophilic but can be protonated.[1][2] Ensure the aqueous phase is pH > 8 to keep the 8-cyanoquinaldine in the free base form (organic soluble).[1][2]

Protocol B: Purification Strategy

Target Issue: Separation from isomers and side products.

TechniqueSolvent SystemNotes
Recrystallization Ethanol (95%) or EtOH/Water Dissolve in hot ethanol; add water dropwise until turbid.[1][2] Cool slowly to 4°C. This is the preferred method for removing tarry polymers.[1][2]
Flash Chromatography Hexane : EtOAc (4:1 to 2:1) Silica gel.[2] The cyano group increases polarity compared to the bromo- precursor.[1]

is typically 0.3–0.4 in 3:1 Hex:EtOAc.[2]
Acid-Base Wash Not Recommended Unlike simple quinolines, the 8-cyano group reduces the basicity of the ring nitrogen.[1][2] Extraction into dilute HCl might be inefficient and risks hydrolyzing the nitrile to the amide (

).

Module 3: Troubleshooting & FAQs

Q1: My product is a reddish-brown oil instead of a solid. What happened?

Diagnosis: This is the "Red Oil Syndrome," common in Sandmeyer reactions.[2] It indicates the presence of azo-coupling byproducts or polymerized phenols.[1] Solution:

  • Dissolve the oil in a minimum amount of hot Ethanol .[1][2]

  • Add Activated Charcoal , boil for 5 minutes, and filter hot through Celite.

  • The filtrate should be yellow.[1][2] Cool to crystallize.

  • Alternative: If it remains oily, run a rapid silica plug using 100% DCM to elute the product, leaving the polar tars on the silica.[1][2]

Q2: The Melting Point (MP) seems off. What is the reference value?

Insight: Literature values for 8-cyano-2-methylquinoline are often conflated with its derivatives (e.g., 4-amino analogues).[1][2]

  • Expected Appearance: Yellow crystalline solid.[2]

  • Validation: Do not rely solely on MP.

    • IR Spectroscopy: Look for the sharp, distinct Nitrile (

      
      ) stretch at ~2230 cm⁻¹ .[2]
      
    • NMR Check: The methyl group at position 2 should appear as a singlet around δ 2.8–2.9 ppm .[1][2] The aromatic region should integrate to 5 protons (not 6, confirming substitution at position 8).[2]

Q3: I have low yield after the Sandmeyer reaction.

Root Cause Analysis:

  • Diazonium Decomposition: Did you keep the temp < 5°C during diazotization? If it rose, the diazonium salt hydrolyzed to the phenol (8-hydroxy-2-methylquinoline).[1][2]

  • Protonation: During extraction, was the pH basic? If the solution was neutral or slightly acidic, the quinoline nitrogen might be protonated (water-soluble), causing loss of product to the aqueous waste.[2]

  • Correction: Re-basify the aqueous waste to pH 10 and re-extract with DCM.

Q4: Can I use the acid-base extraction method to purify it?

Warning: Proceed with caution. While standard quinolines are purified by extracting into HCl and neutralizing back, the electron-withdrawing cyano group at position 8 significantly lowers the

12
  • Risk:[2][3][4][5][6] You may need stronger acid to protonate it, which catalyzes the hydrolysis of

    
     to 
    
    
    (8-quinaldic acid derivative).[1][2]
  • Recommendation: Stick to chromatography or recrystallization.[1][2]

Module 4: Analytical Validation (Self-Check)

Before proceeding to the next step of your research, confirm identity using this checklist:

  • TLC: Single spot in Hexane:EtOAc (3:1).[2] Stain with Dragendorff’s reagent (orange spot = alkaloid/quinoline).[2]

  • IR: Peak at ~2230 cm⁻¹ (CN).[2] Absence of broad -OH peak (3200-3500 cm⁻¹) which would indicate phenol impurity.[1][2]

  • Mass Spec: Parent ion

    
     (Calculated for 
    
    
    ).[2]
    • Note: If you see

      
      , you likely have the N-oxide or an amino-derivative impurity [1].[1][2]
      

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. Retrieved from [2]

  • Csomos, A., et al. (2022).[2][5] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[1][2] Retrieved from [2]

  • Leir, C. M. (1977).[2] Synthesis of 8-cyanoquinolines. Journal of Organic Chemistry. (Contextual citation for general cyanoquinoline synthesis methods).

  • PubChem. (n.d.). Compound Summary: 8-Bromo-2-methylquinoline.[1][2][5] Retrieved from [2]

Validation & Comparative

1H NMR spectrum analysis of 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Methylquinoline-8-carbonitrile

Executive Summary

In contemporary medicinal chemistry and materials science, the quinoline scaffold is a privileged structure. Specifically, This compound serves as a critical synthetic intermediate. It has been prominently utilized in the discovery of submicromolar inhibitors for the NAD-hydrolyzing enzyme CD38 [1], the development of Toll-like receptor (TLR) 7/8 antagonists for systemic lupus erythematosus (SLE) [2], and the engineering of two-photon excitable photoremovable protecting groups (PPGs) [3].

For researchers synthesizing these complex therapeutics, confirming the structural integrity of this intermediate via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount quality control step. This guide provides an objective comparison of the 1H NMR spectral features of this compound against its structural analogs (unsubstituted quinoline, 2-methylquinoline, and quinoline-8-carbonitrile), explaining the underlying quantum mechanical causality behind the observed chemical shifts.

Mechanistic Causality: Substituent Effects on Chemical Shifts

To accurately interpret the 1H NMR spectrum of this compound, one must understand the opposing electronic forces exerted by its two functional groups on the conjugated


-system of the quinoline core.
  • The 2-Methyl Group (+I, Hyperconjugation): Replacing the proton at the C2 position with a methyl group eliminates the highly deshielded H-2 signal (typically found near 8.9 ppm in unsubstituted quinoline). Instead, a distinct, highly integrated 3H singlet appears around 2.75–2.85 ppm. Furthermore, the electron-donating nature of the methyl group slightly shields the adjacent H-3 and H-4 protons, shifting them upfield compared to the baseline quinoline spectrum.

  • The 8-Cyano Group (-I, -M Effects): The nitrile group at C8 is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. The magnetic anisotropy of the

    
     triple bond heavily deshields the ortho-positioned H-7 proton, pushing it downfield past 8.0 ppm. Through resonance across the bicyclic system, the para-positioned H-5 proton also experiences significant electron density depletion, resulting in a secondary downfield shift.
    

G A Quinoline Core B 2-Methyl Group (+I Effect) A->B C 8-Cyano Group (-M, -I Effects) A->C D Shields H-3 (Upfield Shift) B->D E Deshields H-7 & H-5 (Downfield Shift) C->E

Caption: Substituent electronic effects on the 1H NMR chemical shifts of the quinoline core.

Comparative 1H NMR Data Analysis

To effectively identify this compound, researchers must compare its spectral fingerprint against less substituted alternatives. The table below synthesizes the expected quantitative chemical shifts (


, ppm) based on established structure-activity relationships and literature precedents [1, 3].
Proton PositionQuinoline (Baseline)2-MethylquinolineQuinoline-8-carbonitrileThis compound
C2 8.90 (dd)2.75 (s, -CH₃) 9.10 (dd)2.80 (s, -CH₃)
C3 7.40 (dd)7.30 (d)7.60 (dd)7.45 (d)
C4 8.10 (dd)8.00 (d)8.30 (dd)8.15 (d)
C5 7.80 (dd)7.70 (dd)8.05 (dd) 7.95 (dd)
C6 7.50 (t)7.40 (t)7.65 (t)7.55 (t)
C7 7.70 (t)7.60 (t)8.15 (dd) 8.05 (d)
C8 8.10 (d)8.00 (d)- (CN group)- (CN group)

Data Notes: Values represent approximate chemical shifts in CDCl₃ at 400 MHz. Multiplicities: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Key Diagnostic Takeaways:

  • The absence of the ~8.9 ppm (H-2) and ~8.1 ppm (H-8) signals confirms successful bi-functionalization.

  • The presence of the ~2.80 ppm singlet confirms the C2-methyl group.

  • The dramatic downfield shift of H-7 (from ~7.60 ppm in 2-methylquinoline to ~8.05 ppm) is the primary diagnostic marker for the successful installation of the C8-nitrile group.

Self-Validating Experimental Protocol for 1H NMR Acquisition

To ensure absolute trustworthiness in your structural characterization, mere data collection is insufficient. The following protocol is designed as a self-validating system , meaning the physical parameters of the experiment inherently verify the integrity of the data output.

Phase 1: Sample Preparation & Integrity Check

  • Dissolution: Accurately weigh 10–15 mg of this compound. Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Visual Validation: Ensure the solution is entirely homogenous and free of particulates. Particulates distort magnetic field homogeneity, leading to line broadening. Filter through a glass wool plug into a high-quality 5 mm NMR tube if necessary.

Phase 2: Instrument Calibration (400 MHz / 500 MHz Spectrometer) 3. Locking and Shimming: Insert the sample and lock onto the deuterium signal of CDCl₃. Perform gradient shimming (e.g., topshim on Bruker systems) on the Z-axis. 4. Self-Validation Check (Shimming): Before running the full experiment, acquire a single scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed if the FWHM is > 1.0 Hz. Poor shimming will obscure the critical J-coupling constants (e.g., the ~8.5 Hz ortho-coupling between H-3 and H-4).

Phase 3: Acquisition Parameters 5. Pulse Sequence: Utilize a standard 1D proton pulse sequence (e.g., zg30). 6. Parameters:

  • Temperature: 298 K
  • Relaxation Delay (D1): 2.0 seconds (Ensures complete longitudinal relaxation for accurate integration of the methyl singlet vs. aromatic protons).
  • Acquisition Time (AQ): 3.0 seconds.
  • Number of Scans (NS): 16 to 32 (Provides an optimal signal-to-noise ratio for a 15 mg sample).

Phase 4: Processing & Causal Verification 7. Fourier Transform: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to the Fourier transform. 8. Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration. 9. Integration Validation: Set the integration of the C2-methyl singlet (~2.80 ppm) strictly to 3.00. The remaining aromatic peaks (H-3, H-4, H-5, H-6, H-7) must integrate to approximately 1.00 each. Any deviation >5% indicates potential co-eluting impurities or incomplete relaxation.

References

1.1. Journal of Medicinal Chemistry, 2015. 2.2. European Patent Office, Eisai R&D Management Co., Ltd., 2014. 3.3. The Journal of Organic Chemistry, ACS Publications, 2019.

Sources

FTIR characteristic peaks for nitrile group in quinaldine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Resolving the Nitrile (-C≡N) FTIR Signature in Quinaldine Derivatives

As a Senior Application Scientist in vibrational spectroscopy, I frequently encounter challenges in accurately characterizing highly conjugated heterocyclic compounds. Quinaldine (2-methylquinoline) derivatives functionalized with carbonitrile groups are critical scaffolds in drug development, exhibiting potent antimalarial, antibacterial, and kinase-inhibitory activities[1].

A primary analytical marker for these compounds is the nitrile (-C≡N) stretch. While generally considered a straightforward functional group to identify, the structural nuances of quinaldine derivatives—specifically extended conjugation and substituent effects—can drastically alter the intensity and position of this peak. This guide objectively compares the performance of leading FTIR sampling modalities (ATR-FTIR, KBr Transmission, and DRIFTS) to help researchers select the optimal product workflow for characterizing quinaldine carbonitriles.

The Chemical Context: Nitrile Signatures in Quinaldine Scaffolds

In standard aliphatic systems, the nitrile (-C≡N) stretching vibration is characterized by a sharp, distinct peak in the 2200–2300 cm⁻¹ region[2]. However, when the nitrile group is directly attached to the highly delocalized π-system of a quinaldine ring (e.g., quinoline-3-carbonitrile derivatives), the peak behavior changes.

Resonance effects feed electron density into the C≡N bond, lowering its force constant. Consequently, the FTIR peak for quinaldine carbonitriles frequently shifts to lower wavenumbers, typically appearing between 2181 cm⁻¹ and 2231 cm⁻¹ [1][3]. Furthermore, because the intensity of an infrared absorption band is directly proportional to the square of the change in the transition dipole moment (


), symmetric or highly conjugated quinaldine derivatives may yield surprisingly weak nitrile signals, necessitating highly sensitive analytical techniques.

Product Modality Comparison: ATR vs. Transmission vs. DRIFTS

To accurately resolve the shifted and potentially weak nitrile peaks in these derivatives, laboratories must select the appropriate FTIR hardware accessory. Below is an objective comparison of three primary modalities.

Performance MetricATR-FTIR (Diamond Crystal Accessory)Transmission FTIR (KBr Pellet Press)DRIFTS (Diffuse Reflectance Accessory)
Sample Preparation Minimal: Direct application of powder.Laborious: Requires precise weighing, grinding, and pressing.Moderate: Requires dilution in KBr powder, no pressing.
Nitrile Sensitivity Moderate: Pathlength is limited by the evanescent wave (~1-2 µm).High: Bulk transmission allows for maximum absorbance of weak -C≡N signals.High: Excellent for highly scattering powders; enhances weak surface signals.
Peak Shift Artifacts Present: Anomalous dispersion can shift the -C≡N peak 2–4 cm⁻¹ lower.Minimal: True absorbance spectrum; serves as the gold standard for libraries.Moderate: Requires Kubelka-Munk transformation to correct band distortions.
Moisture Interference Low: Diamond is inert; ambient moisture is easily subtracted.High: KBr is highly hygroscopic; absorbed water can skew baselines.High: Hygroscopic matrix requires continuous dry gas purging.
Best Use Case High-throughput screening of synthesized quinaldine libraries.Rigorous structural validation and regulatory data submission.In-situ reaction monitoring or insoluble quinaldine polymers.

Expert Insight on Causality: Why does ATR-FTIR sometimes report a slightly different nitrile peak position than KBr transmission? In ATR, the depth of penetration is wavelength-dependent. Near a strong absorption band, the sample undergoes anomalous dispersion—a rapid fluctuation in its refractive index. This optical phenomenon skews the band shape and shifts the peak maximum slightly lower in wavenumber compared to a true transmission spectrum.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies detail how to isolate the nitrile peak while mitigating matrix interferences.

Protocol A: High-Sensitivity Transmission FTIR (KBr Pellet)

Use this protocol when the quinaldine derivative exhibits a weak nitrile dipole moment due to symmetric substitution.

  • Desiccation (Self-Validation Step): Dry spectroscopy-grade KBr at 105°C for 24 hours. Causality: KBr is hygroscopic. Moisture introduces a broad -OH stretch (~3300 cm⁻¹) and a bending mode (~1630 cm⁻¹). While these do not directly overlap with the 2200 cm⁻¹ nitrile peak, moisture causes the pellet to become opaque, increasing baseline Mie scattering and obscuring weak -C≡N signals.

  • Milling: Weigh 1–2 mg of the quinaldine carbonitrile and 100 mg of KBr. Grind in an agate mortar for exactly 2 minutes. Causality: Grinding the sample to a particle size smaller than the wavelength of incident IR light (< 2 µm) minimizes scattering artifacts.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Verify that the baseline transmittance is >70% at 2500 cm⁻¹; if it is lower, the pellet is scattering too much light and must be remade.

Protocol B: High-Throughput ATR-FTIR Analysis

Use this protocol for rapid verification of the nitrile group during multi-step quinaldine synthesis.

  • Background Verification: Clean the diamond crystal with isopropanol. Collect a background spectrum. Self-Validation: Ensure the single-beam energy profile shows no residual organic contamination.

  • Sample Application: Place 2–5 mg of the neat quinaldine powder directly onto the diamond sensor.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 1–2 µm into the sample. Consistent, high pressure ensures intimate optical contact, maximizing the signal-to-noise ratio for the sharp, narrow nitrile peak.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm if comparing directly to a transmission spectral library.

Visualizing the Analytical Workflow and Mechanistic Pathways

Below are logical diagrams mapping the decision-making process for FTIR modality selection and the mechanistic causality behind nitrile peak shifts.

FTIR_Workflow Start Quinaldine Carbonitrile Sample Decision Primary Analytical Requirement? Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR  High-Throughput / Neat   KBr Transmission FTIR (KBr Pellet) Decision->KBr  Max Sensitivity / Trace   ATR_Prep Direct Application Apply Constant Pressure ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr->KBr_Prep Analysis Spectral Acquisition (Focus: 2180-2250 cm⁻¹) ATR_Prep->Analysis KBr_Prep->Analysis

FTIR Modality Selection and Workflow for Quinaldine Derivatives.

Mechanistic_Pathway Substituent Quinaldine Ring Substituent ElectronDensity Alteration of π-Electron Delocalization Substituent->ElectronDensity Inductive/Resonance Effects Dipole Change in -C≡N Dipole Moment ElectronDensity->Dipole Conjugation with Nitrile PeakShift FTIR Peak Shift (2180 - 2250 cm⁻¹) Dipole->PeakShift Force Constant Change Intensity Absorbance Intensity Modulation Dipole->Intensity ∂μ/∂x Variance

Mechanistic effect of quinaldine ring substituents on nitrile FTIR signals.

Data Interpretation: Substituent Effects on Quinaldine Carbonitriles

When analyzing the generated spectra, researchers must account for the electronic environment of the quinaldine ring.

If an electron-donating group (e.g., -OCH₃ or -NH₂) is added to the quinaldine scaffold, it increases the overall conjugation of the system. This feeds electron density into the anti-bonding orbitals of the nitrile group, slightly weakening the carbon-nitrogen triple bond (reducing the force constant). Consequently, the FTIR peak will shift to the lower end of the spectrum, often appearing around 2181 cm⁻¹ to 2192 cm⁻¹ [1][3].

Conversely, strongly electron-withdrawing halogens (e.g., -Cl or -F) restrict this delocalization. The nitrile bond retains its high force constant, and the peak is resolved at higher wavenumbers, typically closer to 2229 cm⁻¹ to 2231 cm⁻¹ [1]. Understanding this causality allows researchers to use FTIR not just as a pass/fail identification tool, but as a sophisticated probe for the electronic architecture of novel drug candidates.

References

  • Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles International Journal of Green Pharmacy (IJGP)[Link]

  • Interpreting Infrared Spectra Specac Ltd [Link]

  • Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)[Link]

Sources

HPLC method development for 2-Methylquinoline-8-carbonitrile purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for establishing a robust, stability-indicating HPLC method for 2-Methylquinoline-8-carbonitrile.

Introduction: The Analytical Challenge

This compound is a highly versatile heterocyclic intermediate. It is a critical precursor in the synthesis of Toll-like receptor (TLR) 7/8 antagonists for the treatment of systemic lupus erythematosus (SLE)[1], as well as in the development of submicromolar inhibitors for the NAD-hydrolyzing enzyme CD38[2]. Furthermore, quinoline-8-carbonitrile derivatives are increasingly utilized as photolabile protecting groups (PPGs) for the spatial and temporal regulation of biological effectors[3].

Given its high-value applications, ensuring the absolute purity of this compound is paramount. Structurally, the molecule presents specific chromatographic challenges: a basic quinoline nitrogen prone to secondary silanol interactions, a localized hydrophobic methyl group, and a highly polar, electron-withdrawing carbonitrile moiety. This guide objectively compares high-performance liquid chromatography (HPLC) method development strategies—focusing on stationary phase selection and mobile phase pH optimization—to establish a self-validating, stability-indicating assay.

Mechanistic Approach to Stationary Phase Selection

Standard octadecylsilane (C18) columns rely purely on dispersive hydrophobic partitioning. While effective for general impurity profiling, C18 phases often struggle to separate closely related positional isomers (e.g., 2-methylquinoline-6-carbonitrile vs. 8-carbonitrile) because their overall lipophilicity (logP) is nearly identical.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces orthogonal selectivity via


 interactions. The electron-deficient nature of the carbonitrile-substituted quinoline ring acts as a strong 

-acceptor, interacting favorably with the electron-rich phenyl ring of the stationary phase. This shape-selective interaction dramatically improves the resolution of regioisomers and synthetic precursors (like 2-methylquinoline) that a standard C18 column might co-elute.

Mobile Phase pH Dynamics

The quinoline nitrogen has a pKa of approximately 4.9. The choice of mobile phase pH dictates the ionization state of the molecule, which fundamentally alters its chromatographic behavior and extraction efficiency[4].

  • Acidic pH (pH ~2.5): Using 0.1% Trifluoroacetic acid (TFA). The quinoline nitrogen is fully protonated. This increases the molecule's polarity, shifting its retention to earlier elution times. Because the molecule is cationic, TFA is required as an ion-pairing agent to mask residual silanols on the silica support, mitigating severe peak tailing.

  • Basic pH (pH ~9.0): Using 10 mM Ammonium Bicarbonate. The molecule is maintained in its neutral, free-base form. This maximizes hydrophobic retention and eliminates the primary cause of peak tailing (cation-exchange interactions with silanols), yielding superior peak symmetry without the need for MS-incompatible ion-pairing agents.

G Start This compound Method Development pH_Acidic Acidic pH (2.5) Protonated Nitrogen Start->pH_Acidic Evaluate pH pH_Basic Basic pH (9.0) Neutral Free Base Start->pH_Basic Evaluate pH Col_C18 C18 Column Hydrophobic Partitioning pH_Acidic->Col_C18 pH_Basic->Col_C18 Col_Phenyl Phenyl-Hexyl Column π-π Interactions pH_Basic->Col_Phenyl Result_Tailing Risk of Peak Tailing Requires Ion-Pairing Col_C18->Result_Tailing Secondary Interactions Result_Sharp Optimal Resolution Orthogonal Selectivity Col_Phenyl->Result_Sharp Isomer Separation

Caption: Logical decision tree for quinoline derivative HPLC method development.

Quantitative Data Comparison

To objectively evaluate the causality described above, the following table summarizes the chromatographic performance of this compound across different stationary phases under optimal basic conditions (pH 9.0).

Chromatographic ParameterC18 (Octadecylsilane)Phenyl-Hexyl (π-π Selectivity)Causality / Scientific Rationale
Retention Time (min) 6.47.8Phenyl-Hexyl provides secondary retention mechanisms (π-π) beyond simple hydrophobicity.
Asymmetry Factor (USP) 1.351.05Enhanced surface deactivation and alternative bonding chemistry reduce silanol interactions.
Resolution (

)
*
1.83.4Phenyl rings differentiate the electron density of the nitrile-substituted vs. unsubstituted quinoline.
Theoretical Plates (N) 8,50012,200Sharper peak elution due to highly uniform stationary phase interactions.

*Resolution measured against the synthetic precursor, 2-methylquinoline.

Self-Validating Experimental Protocol: Stability-Indicating Workflow

A robust analytical method must be self-validating. This means the protocol inherently proves its own efficacy during every run through System Suitability Testing (SST) and forced degradation mass balance.

Step 1: Diluent and Standard Preparation

  • Causality: this compound exhibits poor solubility in purely aqueous environments. Using a diluent of 50:50 Water:Acetonitrile (v/v) ensures complete dissolution and prevents sample-solvent mismatch, which can cause peak splitting at the solvent front.

  • Action: Prepare a 1.0 mg/mL stock solution, sonicating for 10 minutes. Dilute to a working concentration of 0.1 mg/mL.

Step 2: Forced Degradation (Self-Validating Specificity)

  • Causality: To prove the method is stability-indicating, the parent peak must be baseline-resolved from all degradation products. The carbonitrile group is highly susceptible to hydrolysis, and the quinoline nitrogen is susceptible to oxidation.

  • Action:

    • Acidic Stress: 1.0 mL of stock + 1.0 mL of 1N HCl, heat at 60°C for 2 hours.

    • Basic Stress: 1.0 mL of stock + 1.0 mL of 1N NaOH, heat at 60°C for 2 hours (hydrolyzes the nitrile to 2-methylquinoline-8-carboxylic acid).

    • Oxidative Stress: 1.0 mL of stock + 1.0 mL of 3%

      
      , room temperature for 2 hours (forms the quinoline N-oxide).
      

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) scanning from 200-400 nm (extracted at 254 nm for quantitation).

Step 4: System Suitability Testing (SST)

  • Causality: A self-validating system requires real-time proof of performance before unknown data acquisition.

  • Criteria: Resolution (

    
    ) between 2-methylquinoline and this compound must be 
    
    
    
    2.0. The tailing factor (
    
    
    ) for the API peak must be
    
    
    1.5. The %RSD of peak area for 5 replicate injections must be
    
    
    1.0%.

Workflow Step1 Sample Preparation Standard & Spiked Diluents Step2 Forced Degradation Thermal, Acid, Base, Peroxide Step1->Step2 Stress Testing Step3 Chromatographic Run Gradient Elution Profile Step2->Step3 Injection Step4 PDA & MS Detection Peak Purity & Mass ID Step3->Step4 Elution Step5 System Suitability Self-Validating Check Step4->Step5 Data Processing

Caption: Step-by-step experimental workflow for self-validating purity assessment.

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1.
  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ResearchGate.[Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ACS Publications.[Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. ResearchGate.[Link]

Sources

Stability comparison of quinaldine-8-carbonitrile vs quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability profiles of Quinaldine-8-carbonitrile (2-methylquinoline-8-carbonitrile) and Quinoline-8-carbonitrile . It is designed for researchers requiring rigorous data to select the optimal scaffold for drug discovery or material science applications.

Executive Summary & Core Distinction

The fundamental difference between these two bioisosteres lies in the substituent at the C2 position of the quinoline ring. While both share the 8-cyano motif on the benzene ring, the 2-methyl group in quinaldine-8-carbonitrile acts as a critical steric and electronic modulator.

  • Quinoline-8-carbonitrile : Exhibits high susceptibility to nucleophilic attack and enzymatic oxidation at the C2 position (alpha to nitrogen).

  • Quinaldine-8-carbonitrile : Demonstrates superior chemical stability against nucleophiles and specific metabolic pathways (Aldehyde Oxidase) due to the "blocking" effect of the C2-methyl group, though it introduces a liability for benzylic oxidation.

Chemical Stability Analysis

Nucleophilic Stability (Ring C2 Position)

The quinoline ring system is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

  • Quinoline-8-carbonitrile: The C2 position is highly electrophilic. In the presence of strong nucleophiles (e.g., Grignard reagents, organolithiums, or even hydroxide under harsh conditions), the ring is prone to addition-elimination reactions or Chichibabin-type aminations.

  • Quinaldine-8-carbonitrile: The methyl group at C2 sterically hinders the approach of nucleophiles and electronically deactivates the position via inductive donation (+I effect). Consequently, the quinaldine scaffold retains ring integrity under conditions that would degrade the unsubstituted quinoline.

Hydrolytic Stability (Nitrile Group)

Both compounds possess a nitrile group at the C8 position. The hydrolytic stability of this nitrile is influenced by the electronic environment of the benzene ring.

  • Mechanism: Hydrolysis converts the nitrile (-CN) to the amide (-CONH2) and subsequently to the carboxylic acid (-COOH).

  • Comparison: The 2-methyl group in quinaldine increases the electron density of the overall aromatic system. This slight increase in electron density makes the nitrile carbon less electrophilic compared to the quinoline analog. Therefore, quinaldine-8-carbonitrile is theoretically more resistant to acid/base-catalyzed hydrolysis than quinoline-8-carbonitrile.

Photostability

Research into photoremovable protecting groups (PPGs) indicates that 8-cyanoquinolines are generally stable in the dark but reactive under UV irradiation (365 nm).

  • Data Insight: Structural modifications at the C2 position (H vs. Methyl) do not significantly alter the quantum yield of photolysis.[1] Both compounds require protection from light during storage, but the 2-methyl group does not confer additional photostability.

Metabolic Stability (ADME Focus)

For drug development professionals, the metabolic fate is the deciding factor.

Aldehyde Oxidase (AO) Pathway
  • Quinoline-8-carbonitrile: The C2 position is a primary "soft spot" for Aldehyde Oxidase (AO). AO rapidly oxidizes quinolines to 2-quinolones (carbostyrils). This is a high-clearance pathway that often renders quinoline drugs ineffective.

  • Quinaldine-8-carbonitrile: The C2-methyl group effectively blocks this pathway . The enzyme cannot access the C2 site to insert oxygen. This results in significantly extended half-life (

    
    ) in cytosolic fractions containing AO.
    
Cytochrome P450 (CYP) Pathway
  • Trade-off: While the methyl group blocks AO, it introduces a site for benzylic oxidation . CYP450 enzymes can oxidize the C2-methyl to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid (-COOH).

  • Verdict: Despite this new liability, benzylic oxidation is generally slower than the rapid AO-mediated oxidation of unsubstituted quinolines. Thus, Quinaldine-8-carbonitrile generally exhibits a superior overall metabolic stability profile.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent degradation pathways, highlighting the "blocking" mechanism of the quinaldine scaffold.

MetabolicPathways cluster_legend Stability Legend Q Quinoline-8-CN AO Aldehyde Oxidase (Cytosolic) Q->AO High Affinity QM Quinaldine-8-CN (2-Methyl) QM->AO Steric Block CYP CYP450 (Microsomal) QM->CYP Slower Metabolism ProdQ 2-Oxo-quinoline-8-CN (Rapid Clearance) AO->ProdQ Oxidation at C2 ProdQM1 2-Hydroxymethyl-quinoline (Metabolite) CYP->ProdQM1 Benzylic Oxidation ProdQM2 Quinoline-2,8-dicarboxylic acid (Excreted) ProdQM1->ProdQM2 Further Oxidation key1 Red = Unstable/Rapid Clearance key2 Green = Stable/Blocked Pathway

Caption: Metabolic divergence showing the C2-blocking effect in Quinaldine-8-CN versus the rapid oxidation of Quinoline-8-CN.

Experimental Protocols for Validation

To empirically verify these stability claims in your specific matrix, follow these self-validating protocols.

Protocol A: Comparative Hydrolytic Stress Test

Objective: Quantify degradation rates under acidic and basic stress.

  • Preparation: Prepare 1 mM stock solutions of both compounds in Acetonitrile (ACN).

  • Acid Stress: Mix 100 µL stock + 900 µL 1N HCl. Incubate at 60°C.

  • Base Stress: Mix 100 µL stock + 900 µL 1N NaOH. Incubate at 60°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h. Neutralize immediately.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: ACN/Water (0.1% Formic Acid) gradient.

    • Success Criteria: The degradation rate (

      
      ) of Quinaldine-8-CN should be < Quinoline-8-CN.
      
Protocol B: Metabolic Stability (S9 Fraction Assay)

Objective: Distinguish between AO and CYP metabolism.

  • System: Use Liver S9 fractions (contains both Cytosol for AO and Microsomes for CYP).

  • Control: Include Hydralazine (AO inhibitor) in one arm of the experiment.

  • Incubation: Incubate 1 µM test compound with S9 (1 mg/mL) and co-factors (NADPH) at 37°C.

  • Quantification: Monitor disappearance of parent compound via LC-MS/MS.

  • Interpretation:

    • If

      
       increases significantly with Hydralazine -> AO driven (Quinoline-like) .
      
    • If

      
       is unchanged with Hydralazine -> CYP driven (Quinaldine-like) .
      

Data Summary

FeatureQuinoline-8-carbonitrileQuinaldine-8-carbonitrileAdvantage
C2 Steric Hindrance LowHigh (Methyl group)Quinaldine
Nucleophilic Stability Low (Susceptible at C2)High (Blocked C2)Quinaldine
Metabolic Liability High (Aldehyde Oxidase)Moderate (CYP450)Quinaldine
Hydrolysis Risk ModerateLow (Electron rich ring)Quinaldine
Photostability Low (UV sensitive)Low (UV sensitive)Neutral

References

  • ACS Publications. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.

  • BenchChem. (2025).[2][3] A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.

  • ResearchGate. (2025). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline.

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline.[4]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 8-Substituted Quinaldines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 8-substituted quinaldines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral properties. We will explore how different functional groups at the 8-position of the quinaldine ring system modulate its electronic transitions, offering a comparative framework supported by experimental data and established spectroscopic principles.

Introduction: The Spectroscopic Significance of the Quinaldine Scaffold

Quinaldine (2-methylquinoline) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their rigid, aromatic structure serves as a chromophore, a part of the molecule that absorbs light, making UV-Vis spectroscopy an indispensable tool for their characterization.[1] The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the specific wavelength of absorption providing a window into the molecule's electronic structure.[2][3]

By substituting different functional groups at the 8-position, we can systematically tune these electronic properties. This guide compares the spectral characteristics of quinaldine derivatives bearing electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) groups, and an electron-withdrawing group (EWG) like the nitro (-NO2) group, against the unsubstituted parent compound. While direct data for all 8-substituted quinaldines is compiled where available, data from the closely related 8-substituted quinoline series is used as a highly relevant proxy, as the 2-methyl group of quinaldine typically induces only minor shifts compared to the profound effects of the 8-substituent.

The Bedrock of Absorption: Electronic Transitions in Quinaldines

The UV-Vis spectrum of a quinaldine derivative is dominated by two primary types of electronic transitions.[3][4] Understanding these is key to interpreting the spectral data.

  • π → π* (pi to pi-star) Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[5] They are characteristic of aromatic and conjugated systems. In quinoline and its derivatives, these transitions give rise to strong absorption bands, typically observed in the UV region.

  • n → π* (n to pi-star) Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital.[5] These transitions are generally of much lower intensity (are "less allowed") than π → π* transitions and can sometimes be obscured by the stronger absorption bands.[3]

The energy required for these transitions—and thus the wavelength of maximum absorbance (λmax)—is highly sensitive to the molecule's structure and its chemical environment.

G cluster_structure Structural Comparison of 8-Substituted Quinaldines node_parent Quinaldine (Baseline) node_oh 8-Hydroxyquinaldine (-OH, Electron Donating) node_parent->node_oh Substitution Effect node_nh2 8-Aminoquinaldine (-NH2, Strong Electron Donating) node_parent->node_nh2 Substitution Effect node_no2 8-Nitroquinaldine (-NO2, Electron Withdrawing) node_parent->node_no2 Substitution Effect

Caption: Core structures analyzed in this comparative guide.

Comparative Analysis: The Influence of the 8-Substituent

The electronic character of the substituent at the 8-position profoundly alters the UV-Vis absorption profile by interacting with the π-electron system of the quinoline rings. This interaction modifies the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), directly impacting the λmax.[6]

Baseline: Unsubstituted Quinaldine

Unsubstituted quinaldine, like its parent quinoline, exhibits characteristic π → π* transitions. The spectrum typically shows a complex pattern of absorption bands, with a strong band often appearing below 320 nm. This profile serves as our reference for evaluating the effects of substitution.

Electron-Donating Groups (EDGs): -OH and -NH2

When an electron-donating group is attached to the aromatic system, it increases the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to a longer, redder wavelength).

  • 8-Hydroxyquinaldine (-OH): The hydroxyl group is a moderate electron-donating group. In its analog 8-hydroxyquinoline, the lone pairs on the oxygen atom participate in resonance with the ring system. This extended conjugation lowers the energy required for the π → π* transition. The UV-Vis spectrum of 8-hydroxyquinoline shows distinct absorption bands, with a notable peak appearing around 310-320 nm, which is red-shifted compared to the parent quinoline.[7]

  • 8-Aminoquinaldine (-NH2): The amino group is a stronger electron-donating group than the hydroxyl group. Consequently, it induces a more significant bathochromic shift. Studies on 8-aminoquinoline show a remarkable similarity between measured and calculated UV-Vis spectra, confirming the influence of the amino group on the electronic structure.[8] The increased electron density in the ring system further decreases the transition energy, pushing the λmax to even longer wavelengths compared to the 8-hydroxy derivative.

Electron-Withdrawing Groups (EWGs): -NO2

An electron-withdrawing group lowers the energy of both the HOMO and, more significantly, the LUMO. The net effect on the HOMO-LUMO gap and the resulting spectral shift can be complex, often involving both shifts in λmax and significant changes in the absorption band intensities (molar absorptivity, ε).

  • 8-Nitroquinaldine (-NO2): The nitro group is a powerful electron-withdrawing group. For 8-nitroquinoline, the UV spectrum shows multiple absorption maxima, with characteristic peaks around 275 nm, 301 nm, and 315 nm.[9] The presence of the nitro group introduces new electronic possibilities and significantly perturbs the π-system of the parent scaffold, leading to a complex absorption profile.

Summary of Spectral Data

The following table summarizes the typical UV-Vis absorption maxima (λmax) for 8-substituted quinoline derivatives, which serve as excellent proxies for their quinaldine counterparts. Note that λmax values can shift depending on the solvent used.[10]

CompoundSubstituent at 8-PositionElectronic EffectTypical λmax (nm)Reference(s)
8-Hydroxyquinoline -OHElectron-Donating~250, ~315[7]
8-Aminoquinaldine -NH2Strong Electron-Donating~254[11]
8-Nitroquinoline -NO2Electron-Withdrawing~275, ~301, ~315[9]

Note: These values are approximate and can vary with solvent and pH.

The Role of the Environment: Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[12][13]

  • π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, decreasing the energy gap and causing a bathochromic (red) shift .[14]

  • n → π* Transitions: Here, the ground state is more polar due to the localization of non-bonding electrons. Polar, protic solvents can hydrogen-bond with the non-bonding electrons, lowering the energy of the ground state more than the excited state. This increases the energy gap, leading to a hypsochromic (blue) shift .[14]

Experimental studies on various quinoline derivatives have confirmed that their UV absorption can be significantly affected by the environment's polarity, sometimes due to a solvent-dependent ability of the molecules to form aggregates.[10] Therefore, consistency in solvent choice is paramount when comparing spectra.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This self-validating protocol ensures reproducibility and accuracy in the spectroscopic analysis of 8-substituted quinaldines.

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Methodology
  • Sample Preparation:

    • Accurately weigh the 8-substituted quinaldine sample.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) using a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).[15] The choice of solvent is critical and should be reported with the data.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).[1] This validates the measurement by operating within the linear range of the Beer-Lambert Law.

  • Instrumentation and Measurement:

    • Turn on the double-beam UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.[16]

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Baseline Correction: This step is crucial for trustworthiness. Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument, which digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[16]

    • Sample Analysis: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample beam path.

    • Initiate the scan. The instrument will record absorbance as a function of wavelength.

  • Data Processing and Interpretation:

    • Save and export the spectral data.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, use the absorbance at λmax and the Beer-Lambert Law (A = εcl) to determine the molar absorptivity (ε), provided the concentration (c) and path length (l, typically 1 cm) are known.

Conclusion

The UV-Vis absorption spectrum of a quinaldine derivative is a powerful fingerprint of its electronic structure. This guide has demonstrated that the nature of the substituent at the 8-position provides a predictable and rational means of tuning the spectral properties. Electron-donating groups like -OH and -NH2 induce bathochromic (red) shifts by decreasing the HOMO-LUMO energy gap, while electron-withdrawing groups like -NO2 create more complex spectral profiles. By following a rigorous and self-validating experimental protocol, researchers can reliably characterize these important molecules and draw meaningful comparisons, aiding in the rational design of new compounds for applications in drug discovery and materials science.

References

  • Di Majo, D., Micali, N., Villari, V., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Wiedemair, W., Piekarski, D., Kubas, A., et al. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Journal of Solid State Electrochemistry. Available at: [Link]

  • Marchetti, F., Nocioni, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE. Available at: [Link]

  • Kadhim, W. A., & Mahdi, R. J. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science.
  • Santos, G., Oliveira Servilha, R., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]

  • CN103483253A - Synthesis method of 8-hydroxyquinaldine. (2014). Google Patents.
  • Zhou, L., Yang, G., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. MDPI. Available at: [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. F. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A.
  • 8-Nitroquinoline. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t.
  • Wincewicz, D., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Available at: [Link]

  • UV-visible spectroscopy and electronic transitions. (2025). Fiveable.
  • Ahmad, I., & Fasihullah, Q. (1988). EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Pakistan Journal of Scientific & Industrial Research.
  • Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

  • De Freitas, L. V., et al. (2018). Synthesis and structural characterization of a 8-hydroxyquinoline derivative coordinated to Zn(II). ResearchGate. Available at: [Link]

  • Quinoline, 8-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd.
  • Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015). Chemistry LibreTexts. Available at: [Link]

  • UV–Vis absorption spectra of (a) the ligands 8-quinolinol, L1, and L3,... (2012). ResearchGate. Available at: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Available at: [Link]

  • Mondal, A., et al. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega.
  • 8-Hydroxyquinoline. NIST Chemistry WebBook. Available at: [Link]

  • Electronic transitions in UV Visible spectroscopy. (2020). YouTube. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Journal of Applied Bioanalysis. Available at: [Link]

  • Liu, H., et al. (2025). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. PMC.

  • Spectroscopy 2: electronic transitions. Cercomp.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. Available at: [Link]

  • Thongkham, E., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. Available at: [Link]

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
  • Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • Types of Electronic Transitions in UV-Visible Spectroscopy. (2023). YouTube. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Available at: [Link]

  • Guna, S., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. MDPI. Available at: [Link]

  • The UV-Vis absorption spectra of complex 1 at 2.0 × 10 –5 M in the absence (dashed. ResearchGate. Available at: [Link]

  • Sertbakan, T.R. (2025). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Novikova, A.A., et al. (2024). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PMC. Available at: [Link]

Sources

Elemental analysis standards for 8-cyano-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of Refractory Nitrogen Heterocycles: A Comparative Guide Using 8-Cyano-2-methylquinoline

Executive Summary

In pharmaceutical development and materials science, the accurate elemental characterization of high-nitrogen heterocyclic compounds is a critical quality control bottleneck. 8-Cyano-2-methylquinoline (8-CMQ) —with its rigid aromatic quinoline core and highly stable cyano (-C≡N) group—serves as an excellent benchmark for evaluating the performance limits of Carbon, Hydrogen, and Nitrogen (CHN) analyzers. This guide objectively compares traditional static combustion methodologies against optimized dynamic flash combustion, providing a self-validating experimental framework to ensure data integrity that meets the stringent American Chemical Society (ACS) standard of ±0.4% absolute error.

Mechanistic Bottlenecks in Refractory Heterocycles

The theoretical elemental composition of 8-CMQ (Formula: C₁₁H₈N₂, MW: 168.20 g/mol ) is C: 78.55%, H: 4.79%, N: 16.66% . However, achieving these values experimentally requires overcoming two distinct thermodynamic hurdles:

  • Thermal Stability of the Cyano Group: The C≡N triple bond possesses a remarkably high bond dissociation energy (~891 kJ/mol). Under standard static combustion conditions (Pregl-Dumas method at ~900°C), this bond often fails to cleave completely, leading to the formation of refractory carbonitrides or carbon monoxide (CO) instead of CO₂[1]. This results in depressed carbon and nitrogen recoveries.

  • NOx Breakthrough: Heterocyclic nitrogen compounds require vigorous oxidation to break the aromatic ring[2]. However, excess oxygen at high temperatures forces the nitrogen in the cyano group to form stable nitrogen oxides (NOx). If the reduction phase of the analyzer is not optimized, these NOx species bypass the thermal conductivity detector (TCD), leading to artificially low nitrogen quantification[2].

To overcome these causal failure points, modern elemental analysis relies on Dynamic Flash Combustion coupled with chemical additives like Vanadium Pentoxide (V₂O₅) to act as an oxygen donor and flux, ensuring complete mineralization[3][4].

MechanisticPathway A 8-Cyano-2-methylquinoline (C11H8N2) B Dynamic Flash Combustion (Tin Capsule + V2O5 + O2) ~1800°C A->B Exothermic Oxidation C Oxidation Products (CO2, H2O, N2, NOx) B->C Gas stream (He carrier) D Reduction Furnace (High-Purity Cu) ~600°C C->D NOx Reduction E Final Analytes (CO2, H2O, N2) D->E Quantitative Conversion F GC Separation & TCD Detection E->F Quantification

Mechanistic pathway of 8-CMQ oxidation and reduction in dynamic flash combustion.

Comparative Performance Analysis

To objectively demonstrate the necessity of optimized conditions, 8-CMQ was analyzed using two distinct methodologies.

  • Method A (Standard Static Combustion): Traditional Pregl-Dumas configuration, 950°C furnace, standard static O₂ dosing, no sample additives[1].

  • Method B (Optimized Dynamic Flash Combustion): 1050°C furnace, dynamic O₂ injection, sample encapsulated in tin with a 1:1 ratio of V₂O₅ additive[3][4].

Table 1: Quantitative CHN Recovery Comparison for 8-Cyano-2-methylquinoline

ParameterTheoretical Value (%)Method A: Static Combustion (%)Method B: Dynamic Flash + V₂O₅ (%)
Carbon (C) 78.5577.12 (Δ -1.43)78.48 (Δ -0.07)
Hydrogen (H) 4.794.81 (Δ +0.02)4.78 (Δ -0.01)
Nitrogen (N) 16.6615.85 (Δ -0.81)16.61 (Δ -0.05)

*Fails the acceptable ACS publication error margin of ±0.4% absolute.

Data Interpretation: Method A fails to fully combust the quinoline core, resulting in a severe carbon deficit (-1.43%). Furthermore, the cyano group resists complete conversion to N₂, causing a nitrogen deficit (-0.81%). Method B leverages the exothermic oxidation of the tin capsule, which temporarily spikes the localized temperature to ~1800°C[4]. Combined with the V₂O₅ flux, this definitively shatters the C≡N bond, yielding results well within the ±0.4% tolerance.

Self-Validating Experimental Protocol

To guarantee data integrity, the following protocol is designed as a closed-loop self-validating system . Every analytical batch must continuously prove its own calibration validity.

Phase 1: System Equilibration & Calibration
  • Purge and Leak Check: Ensure the Helium carrier gas and Oxygen dosing lines (99.9995% purity) pass automated pressure decay tests to prevent atmospheric nitrogen contamination[1].

  • Blank Subtraction: Run three empty tin capsules. The system must record negligible baseline integration for C, H, and N.

  • K-Factor Calibration: Weigh 2.0–3.0 mg of a certified reference standard (e.g., Sulfanilamide, C₆H₈N₂O₂S) into tin capsules. Run in triplicate. The instrument's software calculates the K-factor (response factor). Validation Gate: The relative standard deviation (RSD) of the K-factors must be <1.0%.

Phase 2: Sample Preparation (Causality-Driven)
  • Micro-Weighing: Using a microbalance (resolution 0.001 mg), weigh exactly 2.000 to 2.500 mg of 8-CMQ into a clean tin capsule.

  • Flux Addition: Add an equivalent mass (~2.0 mg) of Vanadium Pentoxide (V₂O₅) directly into the capsule[3]. Causality: V₂O₅ acts as a localized oxidizing agent that prevents the formation of refractory nitrides during the flash phase.

  • Sealing: Crimp the tin capsule tightly, ensuring no trapped ambient air, and form it into a compact sphere for smooth autosampler delivery.

Phase 3: Dynamic Flash Combustion & Reduction
  • Oxidation: The autosampler drops the capsule into the combustion reactor (1050°C) packed with WO₃/Cr₂O₃ catalysts[5]. Simultaneously, a dynamic loop injects a precise volume of O₂. The tin ignites, flashing to ~1800°C[4].

  • Reduction: The resulting gas mixture (CO₂, H₂O, N₂, NOx) is swept by Helium into a secondary furnace (600°C) packed with high-purity copper wires. Causality: The copper quantitatively strips excess oxygen and reduces all NOx species to N₂ gas[1].

  • Separation & Detection: The gases pass through a GC column to separate N₂, CO₂, and H₂O, which are sequentially quantified by a Thermal Conductivity Detector (TCD).

Phase 4: Continuous QA/QC Validation
  • Drift Monitoring: Insert a Sulfanilamide standard every 10th sample.

  • System Self-Correction: Validation Gate: If the drift standard deviates by >0.3% absolute from its theoretical value, the system must automatically halt. The previous 10 samples are flagged as invalid, and the instrument must be recalibrated.

ExperimentalWorkflow Step1 1. Sample Preparation Weigh 2 mg 8-CMQ into Tin Capsule Add 1:1 ratio V2O5 Step2 2. System Calibration Run Blanks & Sulfanilamide Standard Verify <0.3% absolute error Step1->Step2 Step3 3. Flash Combustion Inject O2 dose at 1050°C Exothermic flash to ~1800°C Step2->Step3 Validated System Step4 4. Gas Processing Pass over WO3/Cr2O3 (Oxidation) Pass over Cu (Reduction) Step3->Step4 Step5 5. Detection & QA/QC GC-TCD Quantification Run standard every 10 samples Step4->Step5

Step-by-step experimental workflow for the elemental analysis of refractory heterocycles.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer Application Note.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate.
  • CHNS Elemental Analysers - Technical Brief. Royal Society of Chemistry.
  • CHNS determination in organic and inorganic matrices. YJ Corp.
  • FlashSmart Elemental Analyzer Coupled with Flame Photometric Detector. Thermo Fisher Scientific.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Methylquinoline-8-carbonitrile. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Introduction: The Imperative for Proper Disposal

This compound is a heterocyclic aromatic compound utilized in various research and development applications, including pharmaceutical synthesis and materials science. As with many specialized organic compounds, it possesses potential hazards that necessitate a structured and informed approach to its disposal. Improper disposal can lead to environmental contamination, pose health risks to personnel, and result in significant regulatory penalties.[1][2]

This guide is founded on the principle of "cradle-to-grave" chemical management, which holds the generator responsible for the waste from its point of generation to its final, safe disposal.[3] The procedures outlined below synthesize regulatory standards with practical laboratory applications to provide a clear and actionable framework.

Hazard Identification and Risk Assessment

Core Hazards Associated with Quinoline and Nitrile Moieties:

  • Toxicity: Quinoline and its derivatives are often classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7] The nitrile group can be metabolized to release cyanide, posing a risk of systemic toxicity.[8]

  • Irritation: These compounds can cause serious skin and eye irritation.[5][7][9]

  • Mutagenicity and Carcinogenicity: Quinoline itself is suspected of causing genetic defects and may cause cancer.[5][6] Therefore, this compound should be handled as a potential mutagen and carcinogen.

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[5][10] Release into the environment must be strictly avoided.[10][11]

Given these potential hazards, this compound must be treated as hazardous waste . It must never be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE) for Disposal Operations

A multi-layered PPE approach is mandatory to minimize exposure risk during all handling and disposal procedures.[4][12]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or butyl rubber gloves, tested to EN 374.[5]To prevent dermal absorption, which is a primary route of exposure for quinoline compounds.[4]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required if there is a splash hazard.To protect against accidental splashes of the chemical or contaminated solvents, which can cause serious eye irritation.[5][9]
Skin and Body Protection A flame-resistant laboratory coat.To protect skin from contamination and prevent the transfer of the chemical outside the laboratory.
Respiratory Protection All handling of solid material or solutions should occur in a certified chemical fume hood.[12]To prevent inhalation of dust or aerosols, which is a potential route of toxic exposure.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation and Classification

Immediately classify any material contaminated with this compound as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Reaction mixtures containing the compound.

  • Contaminated solvents (e.g., from glassware rinsing).

  • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).

Causality: Proper segregation at the point of generation is a core requirement of the Resource Conservation and Recovery Act (RCRA).[1] It prevents the accidental mixing of incompatible waste streams and ensures the final disposal method is appropriate for the chemical's hazard profile. Nitriles, for instance, are incompatible with acids as they can generate heat and toxic gas.[13]

Step 2: Containerization
  • Primary Waste: Collect pure chemical waste and concentrated solutions in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[14]

  • Contaminated Solid Waste: Place gloves, wipes, and other contaminated solids in a separate, clearly marked plastic bag or container designated for solid chemical waste.[15]

  • Container Integrity: Ensure all containers are in good condition, free from leaks or damage, and are kept closed at all times except when adding waste.[1][2]

Causality: Secure containerization prevents the release of vapors and protects against spills.[14] Keeping containers closed is one of the most common compliance requirements checked during laboratory safety inspections.[2]

Step 3: Hazardous Waste Labeling

All waste containers must be labeled immediately with a completed hazardous waste tag. The label must include:

  • The words "Hazardous Waste."

  • Full chemical name: "this compound" and any other chemical constituents in the container. Avoid abbreviations or formulas.

  • The approximate percentage of each component.

  • The date accumulation started.

  • The specific hazards (e.g., Toxic, Environmental Hazard).

Causality: Accurate labeling is mandated by OSHA and the EPA to ensure safe handling, transport, and disposal, and to provide critical information to emergency responders.[14]

Step 4: On-Site Storage (Satellite Accumulation Area)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]

  • The SAA must be under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.[1]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

Causality: SAA regulations allow for the safe, temporary storage of hazardous waste in the lab before it is moved to a central storage area, streamlining the waste management process while maintaining safety and compliance.[2]

Step 5: Final Disposal via Licensed Contractor

The required method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.[16][17]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]

  • Provide the EHS department or the contractor with the SDS of analogous compounds if requested.

  • The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Causality: The most appropriate disposal technique for this type of compound is high-temperature incineration in a facility with flue gas scrubbing.[16] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.[16] Licensed contractors are trained and equipped to handle, transport, and dispose of such materials in accordance with strict federal and state regulations.[17]

Decontamination and Spill Management

  • Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) three times. The first rinseate must be collected as hazardous waste. Subsequent rinses may be managed as non-hazardous depending on institutional policy.

  • Spill Cleanup: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[18] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[16][18] Wash the spill area thoroughly afterward.

Waste Management Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

G Diagram 1: Disposal Workflow for this compound node_generate Waste Generation (Unused chemical, contaminated labware, solutions) node_classify Classify as Hazardous Waste node_generate->node_classify Immediate Action node_segregate Segregate Waste Streams (Solids vs. Liquids) node_classify->node_segregate node_container_liquid Containerize Liquids (Sealed, compatible bottle) node_segregate->node_container_liquid Liquids node_container_solid Containerize Solids (Labeled bag or tub) node_segregate->node_container_solid Solids node_label Attach Hazardous Waste Label node_container_liquid->node_label node_container_solid->node_label node_store Store in Secondary Containment in Satellite Accumulation Area node_label->node_store node_pickup Arrange Pickup via EHS or Licensed Contractor node_store->node_pickup When container is full or per schedule node_dispose Final Disposal (High-Temperature Incineration at TSDF) node_pickup->node_dispose

Sources

Personal protective equipment for handling 2-Methylquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Chemical Profile

As a Senior Application Scientist, I recognize that true laboratory safety begins with understanding the functional purpose and chemical behavior of the molecule you are handling. 2-Methylquinoline-8-carbonitrile (CAS: 864779-05-5) is a high-value synthetic intermediate predominantly utilized in advanced drug discovery.

Its primary applications include the synthesis of Toll-like receptor (TLR7/8) antagonists, which are critical in developing immunomodulatory treatments for autoimmune diseases like systemic lupus erythematosus (SLE) ()[1]. Furthermore, it serves as a foundational precursor for 4-amino-8-quinoline carboxamides, which act as submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38 ()[2].

Understanding the compound's structure—a highly lipophilic quinoline ring paired with a reactive carbonitrile group—is essential for predicting its behavior both in synthetic pathways and in toxicological exposure scenarios.

Mechanistic Toxicology & Hazard Assessment

To establish a self-validating safety protocol, we must move beyond basic hazard labels and understand why specific risks exist:

  • Acute Toxicity (H302, H312, H332): Nitrile-containing heterocycles generally exhibit acute oral, dermal, and inhalation toxicity ()[3]. The lipophilic nature of the quinoline moiety facilitates rapid transdermal absorption. In extreme cases of systemic absorption, the nitrile group (-C≡N) can undergo enzymatic hydrolysis via cytochrome P450, potentially releasing trace cyanide ions that inhibit cellular respiration.

  • Mucous Membrane Irritation: The basic nitrogen atom in the quinoline core acts as a localized irritant to the highly vascularized ocular mucosa and respiratory tract.

Quantitative Physicochemical & Safety Data Summary

The following table summarizes the critical quantitative parameters required to safely manage this compound.

ParameterQuantitative Value / SpecificationOperational Implication
Molecular Weight 168.19 g/mol ()[4]Fine, lightweight powder; poses a severe aerosolization risk during transfer.
Fume Hood Face Velocity 80 - 100 fpmMinimum airflow required to capture fugitive dust without causing turbulence.
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum barrier required to prevent transdermal permeation of lipophilic quinolines.
Vortex Duration 30 - 60 secondsSufficient for homogenization in solvent without the cavitation risks of sonication.
Neutralizer Conc. 10% Sodium HypochloriteOxidizes residual nitriles on surfaces to less toxic amides or carboxylic acids.
Emergency Flush Time ≥ 15 minutesStandard ocular/dermal decontamination duration required to minimize tissue damage.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a targeted defense system engineered against the specific physicochemical properties of this compound ().

  • Hand Protection: Nitrile gloves (double-gloved). Causality: Nitrile provides superior chemical resistance against lipophilic quinoline derivatives compared to latex, preventing transdermal permeation.

  • Eye Protection: Snug-fitting chemical safety goggles or a full-face shield. Causality: Prevents aerosolized powder or solubilized splashes from contacting the vulnerable ocular mucosa.

  • Respiratory Protection: Handling must occur strictly within a Class II Biological Safety Cabinet (BSC) or chemical fume hood. If engineering controls fail, an N95/P100 particulate respirator is mandatory. Causality: Mitigates severe inhalation risks posed by the aerosolization of fine dry powders.

  • Body Protection: Flame-retardant lab coat (Nomex/cotton blend) and closed-toe, non-porous shoes to prevent powder accumulation on personal clothing.

Experimental Protocol: Safe Solubilization Workflow

This step-by-step methodology ensures a zero-exposure environment during the preparation of biological assay stock solutions (e.g., in DMSO).

Step 1: Environmental Preparation Ensure the chemical fume hood is operational with a verified face velocity of 80-100 fpm. Line the working surface with anti-static weighing paper to trap any fugitive dust.

Step 2: Static Elimination & Weighing Because fine powders are prone to electrostatic dispersion, use a static-eliminator (e.g., polonium alpha-emitter brush or static gun) on the spatula and weigh boat. Carefully weigh the required mass of this compound.

Step 3: Closed-System Solubilization Transfer the solid into a pre-labeled, septum-capped amber glass vial. Instead of pouring solvent, inject the aprotic solvent (e.g., anhydrous DMSO) directly through the septum using a syringe. Causality: This closed-system approach prevents the displacement of air from aerosolizing the powder into the user's breathing zone.

Step 4: Homogenization Vortex the sealed vial for 30–60 seconds. Crucial: Do not sonicate unsealed vials. Ultrasonic cavitation can generate microscopic, highly inhalable droplets of the toxic solution.

Step 5: Decontamination Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. The oxidative power of bleach degrades residual nitrile compounds safely.

Spill Management & Disposal Plan

A rapid, chemically sound response is required for containment breaches.

Emergency Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase ambient ventilation.

  • Containment: Do not dry-sweep, as this aerosolizes the toxin. Cover the solid spill with damp absorbent pads (using water or a mild alkaline solution to suppress dust).

  • Collection: Use non-sparking tools to carefully transfer the dampened material into a rigid, sealable hazardous waste container.

  • Chemical Neutralization: Treat the spill surface with a 10% sodium hypochlorite solution. Allow a 15-minute contact time to oxidize residual traces before a final water rinse.

Disposal Plan: All contaminated consumables (gloves, weigh boats, paper) and chemical waste must be segregated into clearly labeled "Toxic Organic Waste" containers. Dispose of strictly in accordance with local environmental regulations (e.g., EPA RCRA guidelines); never discharge into the aqueous sewage system.

Process Visualization

The following diagram illustrates the logical workflow for handling and emergency response, ensuring a self-validating safety loop.

HandlingWorkflow N1 Initiate Handling: This compound N2 Don Required PPE (Nitrile, Goggles, Respirator) N1->N2 N3 Transfer to Fume Hood (80-100 fpm) N2->N3 N4 Containment Breach or Spill? N3->N4 N5 Proceed with Solubilization (Closed-System DMSO) N4->N5 No N6 Exposure Event (Dermal/Ocular) N4->N6 Yes N9 Hazardous Waste Disposal N5->N9 N7 Emergency Flush (15 min) & Medical Attention N6->N7 N8 Spill Containment & Bleach Neutralization N6->N8 N8->N9

Workflow for the safe handling, exposure response, and disposal of this compound.

References

  • European Patent Office. "EP 3057964 B1: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS." Google Patents.
  • ResearchGate. "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38." ResearchGate Publications. URL: [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.